5-O-Primeverosylapigenin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H28O14 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C26H28O14/c27-11-3-1-10(2-4-11)15-7-13(29)19-16(38-15)5-12(28)6-17(19)39-26-24(35)22(33)21(32)18(40-26)9-37-25-23(34)20(31)14(30)8-36-25/h1-7,14,18,20-28,30-35H,8-9H2/t14-,18-,20+,21-,22+,23-,24-,25+,26-/m1/s1 |
InChI Key |
JVOGBCHIMQGHFI-VVLSUMKGSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 5-O-Primeverosylapigenin: Natural Sources and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Primeverosylapigenin, a flavonoid glycoside, has been identified in select plant species, distinguishing it from its more commonly studied aglycone, apigenin (B1666066). This technical guide provides a comprehensive overview of the known natural sources, distribution, and quantitative data of this compound. It further details established experimental protocols for the isolation, purification, and characterization of this compound from plant matrices, with a focus on chromatographic and spectroscopic techniques. This document aims to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry by consolidating the current, albeit limited, scientific knowledge and providing practical methodologies for further investigation.
Introduction
Apigenin, a widely distributed flavone, is known for its various biological activities. It frequently occurs in nature as glycosidic conjugates, where one or more sugar moieties are attached to the aglycone backbone. These glycosides often exhibit altered solubility, stability, and bioavailability compared to apigenin itself. One such derivative is this compound, where a primeverose sugar unit (a disaccharide composed of xylose and glucose) is attached at the 5-position of the apigenin structure. While the natural occurrence of many apigenin glycosides is well-documented, the distribution of this compound appears to be more restricted, making its identification and characterization a subject of specialized phytochemical research. This guide synthesizes the available data on its natural sources and provides detailed experimental frameworks to facilitate its study.
Natural Sources and Distribution
To date, the presence of this compound has been confirmed in a limited number of plant species. The primary documented source is the flower buds of Daphne genkwa Sieb. et Zucc. (Thymelaeaceae), a plant used in traditional Chinese medicine.[1][2] Phytochemical investigations of this plant have led to the isolation and identification of a variety of flavonoids, including this compound.
Another reported, though less detailed, source is Glyphaea brevis , where a related compound, genkwanin (B190353) 5-O-primeveroside, was identified. While this is not the apigenin glycoside of focus, it points to the potential for primeveroside conjugates to exist in this genus. Further investigation into the flavonoid profile of Glyphaea brevis is warranted to confirm the presence of this compound.
The distribution of this specific glycoside appears to be taxonomically limited, suggesting specific biosynthetic pathways that are not universally present in the plant kingdom.
Quantitative Data
Quantitative analysis of this compound in its natural sources is not extensively reported in the literature. However, data for a closely related compound, genkwanin 5-O-β-D-primeveroside (a methylated form of apigenin primeveroside), in the flower buds of Daphne genkwa can provide a valuable reference point. A study utilizing high-performance liquid chromatography (HPLC) determined the content of genkwanin 5-O-β-D-primeveroside to be in the range of 0.13% to 0.40% in sixteen different crude drug samples of Daphnis Genkwae Flos.[3] This suggests that primeveroside derivatives can constitute a significant portion of the flavonoid content in this plant material.
Table 1: Quantitative Data for Genkwanin 5-O-β-D-primeveroside in Daphne genkwa
| Compound | Plant Source | Plant Part | Concentration Range (%) | Analytical Method |
| Genkwanin 5-O-β-D-primeveroside | Daphne genkwa | Flower buds | 0.13 - 0.40 | HPLC |
Note: This data is for a related compound and should be used as an estimate for the potential concentration of this compound in the same plant.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, purification, and characterization of this compound and related flavonoids from plant sources, primarily based on studies of Daphne genkwa.
Extraction of Flavonoids
A general workflow for the extraction of flavonoids from Daphne genkwa is presented below. Optimized conditions often involve the use of organic solvents to efficiently extract these semi-polar compounds.
Diagram 1: General Workflow for Flavonoid Extraction
Caption: General workflow for the extraction of flavonoids from plant material.
Detailed Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., flower buds of Daphne genkwa) and grind it into a fine powder.
-
Extraction: Macerate or reflux the powdered plant material with a suitable solvent. Methanol or ethanol (B145695) are commonly used.[4] An optimized ultrasound-assisted extraction method for total flavonoids from Daphne genkwa utilized 70% ethanol.[5][6]
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
Isolation and Purification
The isolation and purification of individual flavonoids from the crude extract typically involve a combination of chromatographic techniques.
Diagram 2: Isolation and Purification Workflow
References
- 1. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. Anti-oxidative Activities of 3'-Hydroxygenkwanin from the Flower Buds of Daphne genkwa in Caenorhabditis elegans -Natural Product Sciences | Korea Science [koreascience.kr]
- 5. Ultrasound-assisted extraction, optimization, and purification of total flavonoids from Daphne genkwa and analysis of their antioxidant, anti-inflammatory, and analgesic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Biosynthesis of 5-O-Primeverosylapigenin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Primeverosylapigenin, a flavonoid glycoside, holds significant potential in pharmaceutical and nutraceutical applications due to the biological activities associated with its aglycone, apigenin (B1666066). Understanding its biosynthesis in plants is crucial for metabolic engineering and synthetic biology approaches aimed at its large-scale production. This technical guide provides a comprehensive overview of the current knowledge and hypothesized pathways for this compound biosynthesis. It details the enzymatic steps, presents available quantitative data, outlines key experimental protocols for enzyme characterization, and visualizes the biosynthetic pathway and experimental workflows.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Apigenin (4′,5,7-trihydroxyflavone), a prominent flavone (B191248), is known for its antioxidant, anti-inflammatory, and anticancer properties. In plants, flavonoids are often glycosylated, a process that enhances their solubility, stability, and bioavailability.[1][2] this compound is an O-diglycoside of apigenin, where a primeverose sugar moiety (a disaccharide of xylose and glucose) is attached to the hydroxyl group at the C-5 position of the apigenin backbone. While the general flavonoid biosynthetic pathway is well-established, the specific enzymatic steps leading to this compound are not fully elucidated. This guide synthesizes the available evidence to propose a putative biosynthetic pathway and provides the technical details necessary for its investigation.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be a two-step glycosylation process starting from the aglycone apigenin. This process is catalyzed by two distinct UDP-dependent glycosyltransferases (UGTs).
Step 1: Glucosylation of Apigenin at the 5-O Position
The initial step involves the transfer of a glucose moiety from UDP-glucose to the 5-hydroxyl group of apigenin, forming apigenin-5-O-glucoside. This reaction is catalyzed by a flavone 5-O-glucosyltransferase.
Step 2: Xylosylation of Apigenin-5-O-glucoside
The second step is the transfer of a xylose moiety from UDP-xylose to the glucose of apigenin-5-O-glucoside, forming this compound. This reaction is catalyzed by a flavonoid 5-O-glucoside xylosyltransferase.
Key Enzymes and Quantitative Data
Flavone 5-O-glucosyltransferase (Step 1)
A key enzyme identified to catalyze the first step is OsUGT707A2 from rice (Oryza sativa). This enzyme has been characterized as a flavone 5-O-glucosyltransferase.[1] While detailed kinetic parameters for its activity on apigenin are not fully published, studies indicate its significant role in the production of apigenin 5-O-glucoside in vivo.[3]
| Enzyme | Source | Substrate | Product | Km | kcat | kcat/Km | Reference |
| OsUGT707A2 | Oryza sativa | Apigenin | Apigenin-5-O-glucoside | Data not specified | Data not specified | Data not specified | [1][3] |
Note: The original study mentions that two allelic variants of OsUGT707A2 exhibited similar kinetic parameters, but the specific values were not provided in the accessible text.[3]
Flavonoid 5-O-glucoside xylosyltransferase (Step 2) (Putative)
To date, a specific enzyme that catalyzes the xylosylation of apigenin-5-O-glucoside has not been identified and characterized. However, the existence of other flavonoid diglycoside pathways suggests that a UDP-xylosyltransferase is responsible for this step. Plant UGTs can utilize various sugar donors, including UDP-xylose.[4] The identification and characterization of this putative enzyme would involve screening candidate UGTs for their ability to use apigenin-5-O-glucoside as a substrate and UDP-xylose as the sugar donor.
Experimental Protocols
The following protocols provide a general framework for the identification, expression, and characterization of the glycosyltransferases involved in this compound biosynthesis.
Heterologous Expression and Purification of Recombinant UGTs
This protocol describes the expression of a candidate UGT gene in Escherichia coli and subsequent purification of the recombinant protein.
Methodology:
-
Cloning: The full-length coding sequence of the candidate UGT gene is cloned into an E. coli expression vector, such as pET28a(+), which often includes an N-terminal His-tag for purification.[5]
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21 (DE3).
-
Culture and Induction: Transformed cells are grown in LB medium to an OD600 of 0.6-0.8. Protein expression is then induced by adding IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM and incubating overnight at a lower temperature (e.g., 16°C).[6]
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The soluble protein fraction is then purified using nickel-affinity chromatography.[5]
-
Purity Verification: The purity of the recombinant protein is assessed by SDS-PAGE.[7]
In Vitro Enzyme Assay for Glycosyltransferase Activity
This protocol is used to determine the activity and substrate specificity of the purified recombinant UGT.
Methodology for 5-O-glucosyltransferase:
-
Reaction Mixture: A standard reaction mixture (50 µL) contains 100 mM Tris-HCl (pH 7.5), 2.5 mM UDP-glucose, 0.2 mM apigenin (dissolved in DMSO), and 20 µg of the purified recombinant UGT.[8]
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
-
Termination: The reaction is stopped by adding an equal volume of methanol.
-
Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) to detect the formation of apigenin-5-O-glucoside.[9][10][11]
Methodology for 5-O-glucoside xylosyltransferase:
-
Reaction Mixture: A similar reaction mixture is prepared, but with apigenin-5-O-glucoside as the acceptor substrate and UDP-xylose as the sugar donor.[12][13]
-
Incubation and Termination: The incubation and termination steps are the same as above.
-
Analysis: HPLC analysis is used to detect the formation of this compound.
Kinetic Analysis
To determine the kinetic parameters (Km and kcat), enzyme assays are performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are then fitted to the Michaelis-Menten equation.
Conclusion and Future Directions
The biosynthesis of this compound in plants is a multi-step process involving at least two specific glycosyltransferases. While the first step, the 5-O-glucosylation of apigenin, has been linked to the enzyme OsUGT707A2 in rice, the subsequent xylosylation step remains to be elucidated. The protocols and information provided in this guide offer a solid foundation for researchers to identify and characterize the missing enzymatic link in this pathway. Future research should focus on:
-
Identification of the flavonoid 5-O-glucoside xylosyltransferase: Screening of candidate UGTs from plants known to produce apigenin glycosides.
-
Detailed kinetic characterization: Determining the Km and kcat values for both the 5-O-glucosyltransferase and the yet-to-be-identified xylosyltransferase with their respective substrates.
-
In vivo functional analysis: Using techniques such as gene silencing or overexpression in model plants to confirm the role of the identified enzymes in the biosynthesis of this compound.
A complete understanding of this biosynthetic pathway will pave the way for the biotechnological production of this compound, enabling its further investigation for pharmaceutical and nutraceutical applications.
References
- 1. longdom.org [longdom.org]
- 2. Biosynthesis of flavonoids | PPTX [slideshare.net]
- 3. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and functional characterization of novel plant UDP-glycosyltransferase ( Lb UGT72B10) for the bioremediation of 3,4-dichloroaniline - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00220A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 9. Identification of flavonoids and their glycosides by high-performance liquid chromatography with electrospray ionization mass spectrometry and with diode array ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Assay of glucoside α1,3-xylosyltransferase 1/2 (GXYLT1/2) and xyloside α1,3-xylosyltransferase 1 (XXYLT1) xylosyltransferase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Isolation and Discovery of 5-O-Primeverosylapigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isolation, discovery, and preliminary biological characterization of 5-O-Primeverosylapigenin, a flavonoid glycoside. The primary natural source for this compound has been identified as the flower buds of Daphne genkwa. This document outlines detailed experimental protocols for the extraction, purification, and structural elucidation of this compound. Quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the experimental processes and the compound's potential biological context. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Apigenin (B1666066), a well-studied flavone, and its glycosidic derivatives are of particular interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This compound is an apigenin derivative where a primeverose sugar moiety is attached at the 5-hydroxyl position. While the aglycone apigenin is widespread, the occurrence of its primeveroside at the 5-position is less common, making its isolation and characterization a subject of scientific interest. The discovery of this compound in Daphne genkwa, a plant used in traditional medicine, underscores the importance of exploring natural sources for novel bioactive molecules.[1][2][3]
Chemical Properties of this compound
This compound is a complex glycoside with the chemical formula C26H28O14. Its structure consists of the apigenin backbone linked to a primeverose disaccharide (composed of glucose and xylose) at the C5 position.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C26H28O14 | [4] |
| Exact Mass | 564.1480 | Calculated |
| [M-H]⁻ ion (m/z) | 563.1403 | [4] |
| Major MS/MS Fragments (from [M-H]⁻) | 311.0552, 269.0483, 117.0342 | [4] |
| CAS Number | 2382681-38-9 | N/A |
Isolation and Purification of this compound from Daphne genkwa
The isolation of this compound has been reported as part of a broader phytochemical analysis of the flower buds of Daphne genkwa.[1][2][5] The following protocol is a synthesized methodology based on established techniques for the separation of flavonoids from this plant source.[2][6]
Extraction
-
Plant Material Preparation : Dried flower buds of Daphne genkwa are powdered to a uniform consistency (20-40 mesh).[2]
-
Solvent Extraction : The powdered plant material is subjected to ultrasound-assisted extraction with 70% ethanol (B145695) at a liquid-to-solid ratio of 30 mL/g. The extraction is carried out at 60°C for 30 minutes with an ultrasonic power of 225 W. This process is repeated three times to ensure exhaustive extraction.[3][6]
-
Concentration : The collected ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
Purification
The purification of this compound from the crude extract is a multi-step process involving preliminary fractionation followed by chromatographic separation.
-
Column Preparation : An AB-8 macroporous resin column is packed and equilibrated with deionized water.[6]
-
Sample Loading : The crude extract is dissolved in an appropriate solvent and loaded onto the column.
-
Washing : The column is washed with deionized water to remove sugars and other highly polar impurities.
-
Elution : The flavonoid-rich fraction is eluted with 60% ethanol.[6] The eluate is collected and concentrated.
The final purification of this compound is achieved by preparative HPLC. While specific parameters for this compound are not detailed in the available literature, a general method for flavonoid separation from Daphne genkwa can be adapted.[5][7]
Table 2: Suggested Preparative HPLC Parameters for the Isolation of this compound
| Parameter | Suggested Value |
| Column | C18 reverse-phase (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | A step-wise or linear gradient from a low to high concentration of Mobile Phase B |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 280 nm and 340 nm |
| Fraction Collection | Based on retention time corresponding to the peak of interest |
Diagram 1: Experimental Workflow for Isolation and Purification
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FOUR FLAVONOIDS FROM DAPHNE GENKWA SIEB. ET ZUCC. BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FOUR FLAVONOIDS FROM DAPHNE GENKWA SIEB. ET ZUCC. BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-assisted extraction, optimization, and purification of total flavonoids from Daphne genkwa and analysis of their antioxidant, anti-inflammatory, and analgesic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive evaluation on anti-inflammatory and anti-angiogenic activities in vitro of fourteen flavonoids from Daphne Genkwa based on the combination of efficacy coefficient method and principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-O-Primeverosylapigenin: Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Primeverosylapigenin is a flavonoid glycoside, a class of natural products known for their diverse biological activities. As a derivative of apigenin (B1666066), a well-studied flavone (B191248), it is anticipated to possess significant therapeutic potential. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, supplemented with data from the closely related compound apigenin 5-O-glucoside due to the limited availability of specific data for the title compound. Additionally, this guide outlines general experimental protocols for the isolation, purification, and characterization of such compounds and explores the signaling pathways modulated by apigenin and its glycosides.
Physicochemical Properties
The following tables summarize the available quantitative data for this compound and the related compound, apigenin 5-O-glucoside.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₁₄ | [1] |
| Molecular Weight | 564.49 g/mol | [1] |
| CAS Number | 2382681-38-9 | [1] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Table 2: Physical and Chemical Properties of Apigenin 5-O-glucoside (a related compound)
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₁₀ | [2] |
| Molecular Weight | 432.38 g/mol | [3] |
| Melting Point | 226 °C | [1] |
| Boiling Point | 814.2 °C | [1] |
| Solubility | Slightly soluble in water. | [4][5] |
Spectroscopic Data (Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the apigenin backbone and the protons of the primeverose sugar moiety. Aromatic protons will appear in the downfield region (typically δ 6.0-8.0 ppm). The anomeric protons of the sugar units will be observed in the region of δ 4.5-5.5 ppm. Other sugar protons will resonate between δ 3.0 and 4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 26 carbons. The carbonyl carbon (C-4) of the flavone structure is expected to be the most downfield signal (around δ 180 ppm). Aromatic carbons will resonate in the range of δ 90-165 ppm. The signals for the sugar carbons will be found in the upfield region, typically between δ 60 and 105 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups on the aglycone and sugar moieties.
-
C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the sugar will appear just below 3000 cm⁻¹.
-
C=O stretching: A strong absorption band around 1650 cm⁻¹ corresponding to the carbonyl group of the flavone ring.
-
C=C stretching: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O bonds of the ethers, alcohols, and glycosidic linkage.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of flavonoid glycosides. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 565.15 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 563.14 would be observed. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, including the loss of the primeverose sugar moiety (loss of 294 Da) to yield the apigenin aglycone fragment at m/z 271 (in positive mode) or 269 (in negative mode). Further fragmentation of the sugar unit and the aglycone would provide additional structural information.
Experimental Protocols
The following are generalized protocols for the isolation, purification, and characterization of flavonoid glycosides like this compound from plant material.
Isolation from Plant Material
-
Extraction:
-
Air-dry and powder the plant material.
-
Extract the powdered material with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature with agitation for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Purification by Column Chromatography
-
Open Column Chromatography:
-
Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or Sephadex LH-20.
-
Load the concentrated polar fraction onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform or ethyl acetate) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the target compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fractions using preparative reversed-phase HPLC (RP-HPLC).
-
A C18 column is typically used with a mobile phase gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and acetonitrile (B52724) or methanol.
-
Monitor the elution profile with a UV detector at a wavelength where flavonoids absorb (typically around 254 nm and 340 nm).
-
Collect the peak corresponding to this compound.
-
Structural Characterization
-
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) and acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the complete structure and assign all proton and carbon signals.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula. Perform MS/MS analysis to confirm the fragmentation pattern and the identity of the aglycone and sugar moieties.
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum in methanol to observe the characteristic absorption maxima of the flavone chromophore.
Biological Activities and Signaling Pathways
While specific studies on this compound are limited, the biological activities of apigenin and its other glycosides are well-documented, providing insights into its potential therapeutic effects.
Anti-inflammatory Activity
Apigenin and its glycosides are known to possess potent anti-inflammatory properties. They can modulate key inflammatory signaling pathways, including:
-
MAPK Pathway: Apigenin glycosides have been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are crucial for the production of pro-inflammatory mediators.[2]
-
NF-κB Pathway: These compounds can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway by preventing the degradation of its inhibitor, IκB. This leads to a reduction in the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[2]
Anticancer Activity
Apigenin exhibits significant anticancer effects, and its glycosides are also being investigated for their potential in cancer therapy. The proposed mechanisms of action involve the modulation of several signaling pathways:
-
PI3K/Akt/mTOR Pathway: Apigenin can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which is often hyperactivated in cancer and plays a critical role in cell proliferation, survival, and angiogenesis.[6]
-
Apoptosis Induction: Apigenin and its derivatives can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells.
Conclusion
This compound is a promising flavonoid glycoside with potential therapeutic applications stemming from its likely anti-inflammatory and anticancer properties. While specific experimental data for this compound remains scarce, the information available for the closely related apigenin and its other glycosides provides a strong foundation for future research. This guide offers a comprehensive summary of the current knowledge and provides general methodologies to aid researchers in the isolation, characterization, and biological evaluation of this compound and similar natural products. Further investigation is warranted to fully elucidate the specific physicochemical properties and pharmacological profile of this compound.
References
- 1. Apigenin 5-o-beta-D-glucopyranoside | 28757-27-9 | DBA75727 [biosynth.com]
- 2. plantaedb.com [plantaedb.com]
- 3. Apigenin 5-O-glucoside - CD BioGlyco [bioglyco.com]
- 4. Showing Compound Apigenin 5-glucoside (FDB021657) - FooDB [foodb.ca]
- 5. Human Metabolome Database: Showing metabocard for Apigenin 5-glucoside (HMDB0303779) [hmdb.ca]
- 6. A comprehensive view on the apigenin impact on colorectal cancer: Focusing on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Potential pharmacological effects of "5-O-Primeverosylapigenin"
An In-depth Technical Guide on the Potential Pharmacological Effects of 5-O-Primeverosylapigenin
Executive Summary
This compound is a flavonoid glycoside, a class of compounds widely recognized for their diverse biological activities. Direct research on this compound is limited; however, its pharmacological profile can be largely inferred from its aglycone, apigenin (B1666066). Apigenin is a well-studied flavone (B191248) with potent anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This guide synthesizes the current understanding of apigenin's pharmacological effects as a predictive framework for the potential activities of this compound. It details the molecular mechanisms, summarizes quantitative data from key studies, and provides an overview of relevant experimental protocols. The glycosidic primeverose moiety is expected to influence the bioavailability and metabolic fate of the parent compound, which are critical considerations for drug development.
Introduction to this compound and Apigenin
This compound belongs to the flavonoid family, specifically a flavone glycoside. It consists of the aglycone apigenin (4′,5,7-trihydroxyflavone) linked to a primeverose sugar molecule at the 5-hydroxyl position. Flavonoids are abundant in various plants, including fruits and vegetables, and are known for their health-promoting benefits.[1][4] Apigenin, the core structure of this compound, has been extensively studied and exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][5] The pharmacological properties of this compound are presumed to be largely dependent on its in vivo hydrolysis to apigenin.
Potential Pharmacological Effects
The primary pharmacological activities attributed to this compound are based on the known effects of apigenin.
Anti-inflammatory Activity
Apigenin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][3] It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] Furthermore, apigenin can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][6] This is achieved through the modulation of intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][7]
Table 1: In Vitro Anti-inflammatory Effects of Apigenin
| Cell Line | Stimulant | Apigenin Concentration | Effect | Reference |
| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | 30 μM | Significantly decreased IL-10 and TNF-α expression and secretion. | [6] |
| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Not Specified | Suppressed nuclear translocation of NF-κB. | [6] |
| Human Periodontal Ligament Cells | Nicotine and LPS | Not Specified | Significantly inhibited the release of NO, prostaglandin (B15479496) E2, IL-1β, IL-6, and IL-12, and TNF-α. | [8] |
Antioxidant Activity
Apigenin is a potent antioxidant that can scavenge free radicals and chelate redox-active metals.[9] Its antioxidant mechanism involves inhibiting oxidant enzymes, modulating redox signaling pathways like NF-κB and Nrf2, and reinforcing enzymatic and non-enzymatic antioxidant defenses.[9]
Table 2: Antioxidant Activity of Apigenin and Related Compounds
| Assay | Compound/Extract | IC50 Value | Reference |
| DPPH Radical Scavenging | Agriophyllum pungens Ethyl Acetate Extract | > 0.575 mg/mL | [10] |
| ABTS Radical Scavenging | Acteoside | Not Specified (82.84% scavenging at 25 µg/mL) | [11] |
| DPPH Radical Scavenging | Acteoside | 0.09 µg/mL | [11] |
| DPPH Radical Scavenging | Hypericum perforatum Extract | 10.45 ± 0.61 μg/mL | [12] |
| ABTS Radical Scavenging | Hypericum perforatum Extract | Not Specified | [12] |
Anticancer Activity
Apigenin has been shown to suppress various types of cancer through multiple mechanisms, including the induction of apoptosis and cell-cycle arrest, suppression of cell migration and invasion, and inhibition of angiogenesis.[1][2] It modulates several signaling pathways involved in cancer progression, such as the PI3K/Akt, MAPK, and STAT3 pathways.[4]
Table 3: Anticancer Effects of Apigenin and Related Compounds
| Cell Line | Compound | IC50/EC50 Value | Effect | Reference |
| Ovarian Cancer Cells (A2780, OVCAR-3, SKOV-3) | Apigenin | Not Specified | Selectively decreased cell viability. | [13] |
| iCP Cell Lines | Piplartine | 15 μM (IC50) | Inhibited cell lines. | [14] |
| HeLa Cells | Piplartine | 2.7 ± 0.1 μM (EC50) | Inhibited cell lines. | [14] |
| RAW 264.7 Murine Macrophages | 8-prenylapigenin | >30 µM | Low cytotoxicity. | [8] |
Mechanisms of Action: Signaling Pathways
Apigenin exerts its pharmacological effects by modulating several key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Apigenin has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB, thereby blocking the nuclear translocation of NF-κB subunits.[4][6] This leads to the downregulation of pro-inflammatory genes.
Caption: Apigenin's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Apigenin can modulate the MAPK pathway, including ERK, JNK, and p38 signaling, which contributes to its anti-inflammatory and anticancer effects.[4][7]
Caption: Modulation of the MAPK signaling pathway by apigenin.
Experimental Protocols
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of this compound (or apigenin) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β): Levels of cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression: Total RNA is extracted, and the mRNA levels of iNOS, COX-2, and cytokines are determined by quantitative real-time PCR (qRT-PCR).
-
-
Western Blot Analysis: Protein expression of key signaling molecules (e.g., p-p65, p-IκBα, p-MAPKs) is analyzed by Western blotting to elucidate the mechanism of action.[15]
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Antioxidant Capacity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A methanol (B129727) solution of the test compound at various concentrations is added to a methanolic solution of DPPH.[10]
-
The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.[10]
-
The absorbance is measured at 517 nm using a spectrophotometer.[10]
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined.[10]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
In Vitro Anticancer Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., A2780, OVCAR-3, SKOV-3 for ovarian cancer) are seeded in 96-well plates and allowed to adhere overnight.[13]
-
Treatment: Cells are treated with various concentrations of this compound (or apigenin) for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is determined.
Conclusion and Future Perspectives
While direct evidence for the pharmacological effects of this compound is scarce, the extensive research on its aglycone, apigenin, provides a strong foundation for its potential therapeutic applications. The data strongly suggest that this compound is likely to possess significant anti-inflammatory, antioxidant, and anticancer properties. However, the primeverose moiety will critically influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Future research should focus on the direct evaluation of this compound in various in vitro and in vivo models to confirm these predicted activities and to understand the specific role of the glycoside in its overall pharmacological effect. Such studies are essential for the potential development of this compound as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Antioxidant Capacity and Phenolic Content of Agriophyllum pungens Seed Extracts from Mongolia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Flavonoids showed anticancer effects on the ovarian cancer cells: Involvement of reactive oxygen species, apoptosis, cell cycle and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of 5-O-Primeverosylapigenin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Primeverosylapigenin, a glycosidic derivative of the flavone (B191248) apigenin (B1666066), presents a compelling candidate for preliminary bioactivity screening. While direct experimental data on this specific compound is limited, the well-documented therapeutic properties of its aglycone, apigenin, provide a strong rationale for investigating its potential as an anti-inflammatory, antioxidant, and anticancer agent. This guide outlines a proposed workflow for the initial biological evaluation of this compound, detailing relevant in vitro assays and the signaling pathways likely to be modulated. The provided experimental protocols and data presentation frameworks are designed to facilitate a structured and comprehensive preliminary screening process.
Introduction
Apigenin, a widely studied flavonoid, is known for its pleiotropic biological effects, including potent anti-inflammatory, antioxidant, and anticancer activities.[1] In nature, apigenin often exists in glycosidic forms, where the attachment of sugar moieties can significantly alter its solubility, bioavailability, and biological efficacy.[2][3] this compound is an apigenin derivative featuring a primeverose sugar unit attached at the 5-hydroxyl position. The presence of this disaccharide may enhance the compound's pharmacokinetic properties, making it a promising subject for drug discovery and development.
This document serves as a technical guide for the preliminary in vitro screening of this compound's bioactivity, leveraging the established knowledge of apigenin to inform the experimental design.
Proposed Bioactivity Screening
Based on the known activities of apigenin and its glycosides, the preliminary screening of this compound should focus on three primary areas: anti-inflammatory, antioxidant, and anticancer effects.
Anti-Inflammatory Activity
Apigenin is a known inhibitor of key inflammatory mediators.[1] The initial screening of this compound should therefore assess its ability to modulate inflammatory responses in relevant cell-based models.
Table 1: Hypothetical Quantitative Data for Anti-Inflammatory Assays
| Assay | Cell Line | Inducer | Concentration Range (µM) | Readout | Hypothetical IC50 (µM) |
| Nitric Oxide (NO) Assay | RAW 264.7 | LPS (1 µg/mL) | 1 - 100 | Griess Reagent | 25 |
| Pro-inflammatory Cytokine (TNF-α) ELISA | THP-1 | LPS (1 µg/mL) | 1 - 100 | ELISA | 30 |
| Pro-inflammatory Cytokine (IL-6) ELISA | THP-1 | LPS (1 µg/mL) | 1 - 100 | ELISA | 45 |
| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | 1 - 100 | Western Blot/qRT-PCR | - |
| iNOS Expression | RAW 264.7 | LPS (1 µg/mL) | 1 - 100 | Western Blot/qRT-PCR | - |
Antioxidant Capacity
The antioxidant potential of flavonoids is a cornerstone of their beneficial health effects.[2] Various chemical and cell-based assays can be employed to determine the antioxidant capacity of this compound.
Table 2: Hypothetical Quantitative Data for Antioxidant Assays
| Assay | Method | Concentration Range (µM) | Readout | Hypothetical EC50/IC50 (µM) |
| DPPH Radical Scavenging | Spectrophotometry | 10 - 500 | Absorbance at 517 nm | 150 |
| ABTS Radical Scavenging | Spectrophotometry | 10 - 500 | Absorbance at 734 nm | 120 |
| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | 10 - 500 | Absorbance at 593 nm | - (Expressed as Trolox equivalents) |
| Cellular Antioxidant Assay | DCFH-DA Assay in HaCaT cells | 1 - 100 | Fluorescence | 50 |
Anticancer Activity
Apigenin has demonstrated anticancer properties in various cancer cell lines.[4] A preliminary screen of this compound should include cytotoxicity assays across a panel of cancer cell lines.
Table 3: Hypothetical Quantitative Data for Anticancer Assays
| Assay | Cell Line | Concentration Range (µM) | Readout | Hypothetical GI50 (µM) |
| MTT Cell Viability Assay | MDA-MB-231 (Breast Cancer) | 1 - 200 | Absorbance at 570 nm | 80 |
| MTT Cell Viability Assay | A549 (Lung Cancer) | 1 - 200 | Absorbance at 570 nm | 110 |
| MTT Cell Viability Assay | HCT116 (Colon Cancer) | 1 - 200 | Absorbance at 570 nm | 95 |
| Colony Formation Assay | MDA-MB-231 | 10, 50, 100 | Number of Colonies | - (Dose-dependent reduction) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Anti-Inflammatory Assays
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Analysis: Measure the absorbance at 540 nm. Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Treatment and Induction: Follow the same treatment and LPS induction protocol as the NO assay.
-
Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
Antioxidant Assays
-
Reaction Mixture: Prepare a solution of this compound in methanol (B129727) at various concentrations. Add 100 µL of each concentration to 100 µL of a 0.2 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity.
-
Cell Culture: Seed HaCaT keratinocytes in a 96-well black plate.
-
Loading: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Treatment: Treat the cells with this compound.
-
Induction: Induce oxidative stress with AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measurement: Measure the fluorescence intensity over time.
Anticancer Assay
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Apigenin is known to modulate several key signaling pathways involved in inflammation and cancer. It is hypothesized that this compound may exert its effects through similar mechanisms.
Caption: Hypothesized Anti-inflammatory Mechanism of this compound.
Caption: Hypothesized Anticancer Mechanism of this compound.
Experimental Workflow
Caption: Proposed Experimental Workflow for Bioactivity Screening.
Conclusion
While direct experimental evidence for the bioactivity of this compound is currently lacking, the extensive research on its aglycone, apigenin, provides a solid foundation for a preliminary screening program. The proposed workflow, encompassing anti-inflammatory, antioxidant, and anticancer assays, offers a comprehensive approach to elucidating the therapeutic potential of this novel compound. The detailed protocols and data presentation formats are intended to guide researchers in generating robust and comparable preliminary data, which will be crucial for determining the future direction of research and development for this compound. Further studies will be necessary to confirm these hypothesized activities and to explore the in vivo efficacy and safety of this promising natural product derivative.
References
- 1. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 5-O-Primeverosylapigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the extraction and purification of 5-O-Primeverosylapigenin, a flavone (B191248) glycoside with potential therapeutic applications. The protocols outlined below are synthesized from established methods for flavonoid isolation from plant matrices, with a specific focus on sources known to contain the target compound, such as Anisochilus carnosus. This document details methodologies for extraction, purification, and quantification, and includes a summary of relevant quantitative data. Furthermore, a proposed workflow and a diagram of a potential anti-inflammatory signaling pathway are provided to guide research and development efforts.
Introduction
This compound is a flavonoid glycoside composed of the aglycone apigenin (B1666066) linked to a primeverose sugar moiety. Flavonoids, a broad class of plant secondary metabolites, are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. The isolation of pure this compound is essential for its pharmacological evaluation and potential development as a therapeutic agent. This document provides detailed protocols for its extraction from plant material and subsequent purification using chromatographic techniques.
Extraction Protocols
The efficient extraction of this compound from plant material is the primary step in its isolation. The choice of solvent and extraction method is critical for maximizing yield and minimizing the co-extraction of undesirable compounds.
Plant Material and Preparation
Anisochilus carnosus is a known source of this compound. The leaves and stems of the plant should be collected and shade-dried to a constant weight. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.
Solvent Extraction
Ethanolic extraction is a common and effective method for isolating flavonoids.
Protocol: Ethanolic Maceration
-
Weigh the powdered plant material.
-
Suspend the powder in 70% ethanol (B145695) at a solid-to-liquid ratio of 1:40 (w/v)[1].
-
Macerate the mixture for 3 days at room temperature with intermittent shaking. An orbital shaker can be used for 5 hours each day to enhance extraction efficiency[1].
-
After 3 days, filter the extract through Whatman No. 1 filter paper to separate the plant debris[1].
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
The crude extract can be lyophilized or stored at -18°C in an airtight container for further purification[1].
Table 1: Summary of Extraction Parameters and Total Flavonoid Content
| Plant Source | Extraction Solvent | Method | Solid-to-Liquid Ratio | Total Flavonoid Content (mg Quercetin Equivalents/g extract) | Reference |
| Anisochilus carnosus (Stem Callus) | 70% Ethanol | Maceration | 1:40 | Highest among leaf, stem, and callus extracts | [1] |
Note: Specific yield for this compound is not available in the cited literature; the table reflects total flavonoid content.
Purification Protocols
A multi-step purification strategy is typically required to isolate this compound to a high degree of purity. This generally involves a combination of different chromatographic techniques.
Workflow for Purification
Caption: A typical multi-step workflow for the purification of this compound.
Macroporous Resin Column Chromatography
This technique is effective for the initial cleanup and enrichment of flavonoids from the crude extract.
Protocol:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., deionized water).
-
Pack a column with a suitable macroporous adsorbent resin (e.g., Diaion HP-20, Amberlite XAD series).
-
Equilibrate the column with deionized water.
-
Load the dissolved extract onto the column.
-
Wash the column with deionized water to remove highly polar impurities like sugars and salts.
-
Elute the flavonoid-rich fraction using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol)[2].
-
Collect fractions and monitor the flavonoid content using Thin Layer Chromatography (TLC) or UV-Vis spectrophotometry.
-
Pool the fractions containing the target compound and concentrate them under reduced pressure.
Silica Gel Column Chromatography
Silica gel chromatography is used to separate compounds based on their polarity.
Protocol:
-
Deactivate silica gel (60-120 mesh) to prevent irreversible adsorption of polar compounds.
-
Pack a glass column with the silica gel using a suitable non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Adsorb the concentrated flavonoid-rich fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol (B129727) or ethyl acetate (B1210297) and methanol[3].
-
Collect fractions and monitor by TLC, visualizing spots under UV light or with a suitable staining reagent.
-
Combine fractions containing this compound based on the TLC profile and concentrate.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the final step to achieve high purity of the target compound.
Protocol:
-
Dissolve the partially purified fraction in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
Use a C18 reversed-phase column for separation.
-
Employ a mobile phase consisting of a gradient of acetonitrile (B52724) (or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Optimize the gradient to achieve good separation of this compound from remaining impurities.
-
Inject the sample and collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Confirm the purity of the collected fraction using analytical HPLC and characterize the structure using spectroscopic methods (MS, NMR).
Table 2: Illustrative Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-60% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 280 nm and 340 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Note: These are representative parameters and should be optimized for the specific separation.
Biological Activity and Signaling Pathway
Flavonoids, including apigenin and its glycosides, are known to possess anti-inflammatory properties. A key mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Conclusion
The protocols described in these application notes provide a robust framework for the extraction and purification of this compound from plant sources. The successful isolation of this compound will enable further investigation into its biological activities and potential as a novel therapeutic agent. The provided workflow and signaling pathway diagram offer a conceptual guide for researchers in the field of natural product drug discovery. Further optimization of the outlined methods may be necessary depending on the specific plant matrix and available laboratory equipment.
References
Application Notes & Protocols: Quantification of 5-O-Primeverosylapigenin by High-Performance Liquid Chromatography (HPLC)
Introduction
5-O-Primeverosylapigenin is a flavonoid glycoside found in various plant species. As a derivative of apigenin, it is of interest to researchers in phytochemistry, pharmacology, and drug development for its potential biological activities. Accurate and precise quantification of this compound in plant extracts and formulated products is crucial for quality control, standardization, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is based on established principles for the analysis of flavonoid glycosides.
Principle
The method employs RP-HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the separation of compounds based on their polarity. The quantification is achieved by detecting the analyte using a UV-Vis detector at its maximum absorption wavelength and comparing the peak area to a calibration curve prepared from a certified reference standard of this compound.
Experimental Protocols
1. Apparatus and Software
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Chromatography Data System (CDS) software for data acquisition and processing
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or Nylon)
2. Reagents and Materials
-
This compound certified reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Acetic acid (analytical grade)
-
Plant material or formulated product containing this compound
3. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material into a flask.
-
Add 25 mL of 80% methanol.
-
Extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification (Solid Phase Extraction - SPE):
-
Reconstitute the dried extract in 10 mL of 10% methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the flavonoids with 10 mL of 80% methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume of methanol (e.g., 2 mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions
A summary of the proposed HPLC conditions is presented in Table 1.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10-30% B5-20 min: 30-60% B20-25 min: 60-10% B25-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 335 nm |
| Run Time | 30 minutes |
6. Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by peak purity analysis using a PDA detector.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the working standard solutions. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[2]
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Accuracy: The accuracy should be determined by performing recovery studies. A known amount of the standard is added to a sample, and the recovery percentage is calculated.
-
Precision: The precision of the method should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by calculating the relative standard deviation (RSD) of the results from multiple analyses of the same sample.
Table 2: Template for Method Validation Summary
| Validation Parameter | Acceptance Criteria | Placeholder for Results |
| Linearity (r²) | ≥ 0.999 | e.g., 0.9995 |
| Range (µg/mL) | - | e.g., 1 - 100 |
| LOD (µg/mL) | - | e.g., 0.15 |
| LOQ (µg/mL) | - | e.g., 0.45 |
| Accuracy (% Recovery) | 98 - 102% | e.g., 99.5% |
| Precision (RSD%) | ||
| - Intra-day | ≤ 2% | e.g., 1.2% |
| - Inter-day | ≤ 3% | e.g., 2.1% |
7. Data Analysis and Quantification
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Record the peak area of this compound in both the standard and sample chromatograms.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Equation for Quantification:
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope
The final amount of this compound in the original plant material can be calculated considering the initial weight of the sample and the dilution factors during sample preparation.
Visualizations
References
Application Notes and Protocols for the Synthesis and Derivatization of 5-O-Primeverosylapigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoid glycosides are of significant interest in pharmaceutical research due to their diverse biological activities and improved pharmacokinetic profiles compared to their aglycone counterparts. 5-O-Primeverosylapigenin, a glycoside of the flavone (B191248) apigenin (B1666066), presents a unique synthetic challenge due to the low chemical reactivity of the 5-hydroxyl group, which is involved in a strong intramolecular hydrogen bond with the C4-carbonyl group.[1][2] This document provides detailed protocols for a plausible chemical synthesis of this compound, adapting advanced glycosylation methodologies that have proven successful for other notoriously difficult 5-O-flavonoid glycosides.[3][4][5] Furthermore, methods for the subsequent derivatization of the target molecule to modify its physicochemical properties are presented.
Part 1: Chemical Synthesis of this compound
The synthesis of flavonoid 5-O-glycosides is notoriously difficult.[4] Standard glycosylation methods are often ineffective due to the low nucleophilicity of the 5-OH group.[2] The following protocol is based on a highly efficient gold(I)-catalyzed glycosylation strategy, which utilizes glycosyl ortho-alkynylbenzoates as powerful donors to overcome this challenge.[3][4] The strategy is convergent, involving the separate preparation of a protected apigenin acceptor and a primeverose donor, followed by their coupling and final deprotection.
Overall Synthetic Workflow
Caption: Convergent synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7,4'-di-O-benzylapigenin (Acceptor)
This protocol protects the more reactive 7- and 4'-hydroxyl groups of apigenin, leaving the 5-OH group available for glycosylation.
-
Dissolution: Dissolve apigenin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 5.0 eq).
-
Addition of Protecting Agent: Add benzyl bromide (BnBr, 2.5 eq) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at 60-70 °C under an inert atmosphere (e.g., Argon) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield 7,4'-di-O-benzylapigenin.
Step 2 & 3: Synthesis of Perbenzoyl-primeverosyl ortho-alkynylbenzoate (Donor)
This multi-step process first creates the primeverose disaccharide (6-O-β-D-xylopyranosyl-β-D-glucopyranose) and then converts it into an activated donor for the gold-catalyzed reaction.
-
Primeverose Synthesis: Synthesize a protected primeverose derivative using established methods, for example, by coupling a protected xylosyl donor with a suitable glucose acceptor at the 6-OH position.
-
Benzoylation: Fully protect all free hydroxyl groups of the primeverose disaccharide with benzoyl (Bz) groups using benzoyl chloride in pyridine.
-
Anomeric Activation: Convert the per-benzoylated primeverose into a suitable leaving group at the anomeric position (e.g., a glycosyl bromide).
-
Donor Formation: React the activated primeverose with ortho-ethynylbenzoic acid under appropriate conditions to form the final ortho-alkynylbenzoate donor.
Step 4: Au(I)-Catalyzed Glycosylation
This is the key step where the protected apigenin and the primeverose donor are coupled.
-
Preparation: To a solution of the acceptor 7,4'-di-O-benzylapigenin (1.2 eq) and the primeverose donor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere, add 4 Å molecular sieves.
-
Catalyst Addition: Stir the mixture at room temperature for 30 minutes, then cool to 0 °C. Add the gold(I) catalyst, such as (Ph₃P)AuNTf₂ (0.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring completion by TLC.[4]
-
Quenching: Quench the reaction by adding triethylamine.
-
Purification: Filter the mixture through Celite, concentrate the filtrate, and purify the residue using silica gel column chromatography to obtain the fully protected this compound. The pivotal glycosylation has been reported with yields around 48% for similar systems.[4]
Step 5: Final Deprotection
This two-stage process removes the benzoyl and benzyl protecting groups to yield the final product.
-
Debenzoylation (Zemplén conditions):
-
Dissolve the protected glycoside from Step 4 in a mixture of anhydrous DCM and methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) (NaOMe, 0.1 M in methanol).
-
Stir at room temperature for 2-4 hours until TLC indicates complete removal of benzoyl groups.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H⁺), filter, and concentrate.
-
-
Debenzylation (Hydrogenolysis):
-
Dissolve the debenzoylated product in a solvent mixture such as ethyl acetate/methanol.
-
Add Palladium on carbon (Pd/C, 10 wt. %).
-
Stir the mixture under a hydrogen atmosphere (H₂, 1 atm) at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purify the final product, this compound, using reverse-phase chromatography (e.g., C18 column) or recrystallization.
-
Data Presentation: Synthesis Summary
| Step | Reaction | Key Reagents | Solvent(s) | Typical Yield | Reference |
| 1 | Benzyl Protection | Apigenin, K₂CO₃, Benzyl Bromide | DMF | > 80% | General Method |
| 2-3 | Donor Synthesis | Protected Sugars, Benzoyl Chloride, o-Ethynylbenzoic Acid | Pyridine, DCM | Multi-step | General Method |
| 4 | Au(I)-Glycosylation | Acceptor, Donor, (Ph₃P)AuNT₂ | DCM | 40-50% | [4] |
| 5 | Deprotection | NaOMe, Pd/C, H₂ | MeOH/DCM, EtOAc | > 85% (2 steps) | [4] |
Part 2: Derivatization of this compound
Derivatization can enhance the molecule's therapeutic potential by improving properties like water solubility, bioavailability, and target specificity.[6][7] The numerous hydroxyl groups on the primeverose moiety are primary targets for such modifications.
Derivatization Workflow
Caption: Derivatization pathways for this compound.
Experimental Protocols
Protocol 2.1: Per-acetylation of the Sugar Moiety
Acetylation increases lipophilicity, which can improve membrane permeability.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Reagent Addition: Cool the solution to 0 °C and add acetic anhydride (10-15 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the per-acetylated product.
Protocol 2.2: Succinylation for Improved Water Solubility
Introducing a succinyl group provides a carboxylic acid handle, which can be ionized at physiological pH, dramatically increasing water solubility.[6][7]
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Reagent Addition: Add succinic anhydride (excess, e.g., 5-10 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at 50 °C for 24 hours.
-
Work-up: Concentrate the mixture under reduced pressure to remove pyridine. Dissolve the residue in ethyl acetate and wash with dilute HCl and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the succinylated derivative(s) using an appropriate chromatographic method (e.g., silica gel or reverse-phase). The reaction may yield a mixture of products with varying degrees of succinylation on the sugar hydroxyls.
Data Presentation: Derivatization Summary
| Reaction | Key Reagents | Product Feature | Purpose / Potential Benefit | Reference |
| Acetylation | Acetic Anhydride, Pyridine | Acetyl esters on sugar -OH | Increased lipophilicity, enhanced cell membrane permeability. | General Method |
| Succinylation | Succinic Anhydride, DMAP | Succinyl esters with free carboxyl groups | Dramatically increased water solubility, potential for further conjugation. | [6][7] |
Part 3: Analytical Characterization
The structural confirmation of all synthesized compounds is critical. The following techniques are mandatory:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure, including the position of the glycosidic linkage and the stereochemistry. The anomeric proton signal in the ¹H NMR spectrum is particularly diagnostic for confirming the formation of the glycosidic bond.[4]
-
High-Resolution Mass Spectrometry (HRMS): ESI-TOF or a similar technique should be used to confirm the exact molecular weight and elemental composition of the synthesized products.[4]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds and intermediates. Both normal-phase and reverse-phase methods may be employed.
References
- 1. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 2. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient synthesis of flavonol 5-O-glycosides with glycosyl ortho-alkynylbenzoates as donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic investigation toward apigenin 5-O-glycoside camellianin B as well as the chemical structure revision - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic investigation toward apigenin 5-O-glycoside camellianin B as well as the chemical structure revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis and In Vitro Hypoglycemic Activity of Rare Apigenin Glycosylation Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Cell-Based Assay Design for 5-O-Primeverosylapigenin
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-O-Primeverosylapigenin is a flavonoid, a class of polyphenolic compounds found widely in plants.[1] Flavonoids are known to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4] this compound, as a glycoside of apigenin, is presumed to share these characteristics. To investigate its therapeutic potential, robust and biologically relevant cell-based assays are essential. These assays move beyond simple chemical reactions to provide insights into the compound's activity within a complex cellular environment.
This document provides detailed protocols and application notes for a suite of cell-based assays designed to evaluate the antioxidant, anti-inflammatory, and anticancer properties of this compound.
Application I: Cellular Antioxidant Activity
Rationale: Reactive oxygen species (ROS) are byproducts of cellular metabolism that can cause oxidative damage to lipids, proteins, and DNA, contributing to various disease states. Assays that measure the ability of a compound to mitigate intracellular ROS are more biologically relevant than simple chemical antioxidant assays.[5][6] The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within live cells, providing a quantifiable measure of its antioxidant potential.[7]
Protocol 1: Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay utilizes the probe 2',7'-Dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-Dichlorofluorescin (DCFH) within the cell. ROS generated by a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF). The antioxidant activity of this compound is measured by its ability to inhibit the formation of DCF.[6]
Experimental Workflow Diagram
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Methodology:
-
Cell Culture: Seed human liver cancer cells (HepG2) at a density of 6 x 10⁴ cells/well in a 96-well, black-walled, clear-bottom plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in treatment media to achieve final concentrations ranging from 1 to 100 µM. Include a vehicle control (DMSO) and a positive control (Quercetin).
-
Cell Treatment: Remove media from wells and wash once with PBS. Add 100 µL of treatment media containing various concentrations of the test compound or controls. Add 25 µM DCFH-DA to all wells.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
ROS Induction: Add 100 µL of 600 µM AAPH to all wells except for the no-AAPH control wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[7]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Determine the percent inhibition for each concentration relative to the vehicle control and calculate the IC₅₀ value (the concentration required to inhibit 50% of ROS production).
Data Presentation:
| Compound | Concentration (µM) | % Inhibition of ROS | IC₅₀ (µM) |
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Quercetin (Control) | (Range) | (Known Value) |
Application II: Anti-inflammatory Activity
Rationale: Chronic inflammation is implicated in numerous diseases. Many flavonoids exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[8][9] Assays targeting this pathway in immune cells, such as macrophages, are critical for evaluating anti-inflammatory potential.
Protocol 2: NF-κB Reporter Assay in LPS-Stimulated Macrophages
Principle: This assay uses a macrophage cell line (e.g., RAW 264.7) stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Upon stimulation with Lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription and expression of luciferase. The anti-inflammatory activity of this compound is quantified by its ability to reduce LPS-induced luciferase activity.
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and potential inhibition by the test compound.
Methodology:
-
Cell Culture: Seed RAW 264.7-NF-κB reporter cells in a 96-well white, clear-bottom plate at 8 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat cells for 1 hour with varying concentrations of this compound (1-100 µM). Include a vehicle control and a positive control (e.g., Bay 11-7082).
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 6 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions on a luminometer.
-
Cell Viability: In a parallel plate, perform an MTT or similar viability assay to ensure the observed inhibition is not due to cytotoxicity.[10]
-
Data Analysis: Normalize luciferase readings to cell viability. Calculate the percent inhibition of NF-κB activity for each concentration and determine the IC₅₀ value.
Protocol 3: Pro-inflammatory Cytokine Measurement by ELISA
Principle: This assay directly measures the protein levels of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant of LPS-stimulated macrophages. The reduction in cytokine secretion following treatment with this compound provides a direct measure of its anti-inflammatory effect.[9]
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well. Incubate overnight. Pre-treat with this compound for 1 hour.
-
Stimulation: Add LPS (100 ng/mL) and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Perform a quantitative ELISA for TNF-α and IL-6 on the collected supernatants using commercial kits, following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve from the cytokine standards. Determine the concentration of TNF-α and IL-6 in each sample. Calculate the percent inhibition of cytokine production and determine the IC₅₀.
Data Presentation:
| Compound | IC₅₀ NF-κB Reporter (µM) | IC₅₀ TNF-α Secretion (µM) | IC₅₀ IL-6 Secretion (µM) |
| This compound | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| Bay 11-7082 (Control) | (Known Value) | N/A | N/A |
| Dexamethasone (Control) | N/A | (Known Value) | (Known Value) |
Application III: Anticancer Activity
Rationale: Flavonoids are widely investigated for their potential to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). A tiered approach is recommended, starting with a general screen for cytotoxicity across various cancer cell lines, followed by mechanistic assays to determine if cell death occurs via apoptosis.
Protocol 4: Cell Viability / Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric measurement.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5 x 10³ cells/well. Incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) for 48 or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
Protocol 5: Apoptosis Determination (Caspase-Glo® 3/7 Assay)
Principle: The activation of caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. This assay uses a luminogenic caspase-3/7 substrate. When added to apoptotic cells, the substrate is cleaved by activated caspase-3/7, releasing a substrate for luciferase (aminoluciferin) and generating a luminescent signal that is proportional to caspase activity.
Logical Workflow for Anticancer Screening
Caption: Tiered workflow for evaluating anticancer potential.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at its GI₅₀ concentration (and 2x, 0.5x GI₅₀) for a relevant time period (e.g., 24 hours).
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle-treated control cells. A significant increase indicates the induction of apoptosis.
Data Presentation:
| Cell Line | Compound | GI₅₀ (µM) from MTT Assay | Fold Increase in Caspase-3/7 Activity (at GI₅₀) |
| MDA-MB-231 | This compound | (Calculated Value) | (Calculated Value) |
| Doxorubicin | (Known Value) | (Known Value) | |
| A549 | This compound | (Calculated Value) | (Calculated Value) |
| Doxorubicin | (Known Value) | (Known Value) |
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Flavonoid Assay [cellbiolabs.com]
- 3. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
In Vitro Experimental Models for 5-O-Primeverosylapigenin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on Data Availability
Direct in vitro experimental data for 5-O-Primeverosylapigenin is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented activities of its parent aglycone, Apigenin (B1666066) . These methodologies provide a foundational framework for investigating the biological activities of this compound, though specific parameters such as optimal concentrations and incubation times may require optimization.
Introduction to this compound and its Potential Applications
This compound is a glycosidic form of apigenin, a widely studied flavone (B191248) found in various plants. Apigenin is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] The addition of a primeverosyl group may influence the bioavailability, solubility, and specific biological activities of the apigenin molecule.[3] In vitro studies are crucial for elucidating the specific mechanisms of action of this compound and evaluating its therapeutic potential.
Potential In Vitro Applications and Supporting Data for Apigenin
Based on the known activities of apigenin, in vitro models can be employed to investigate the following for this compound:
Anti-inflammatory Activity
Apigenin has been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][5]
Table 1: Summary of In Vitro Anti-inflammatory Effects of Apigenin
| Cell Line | Model System | Treatment Concentration | Key Findings |
| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS)-induced inflammation | 5-40 µM | Inhibition of nitric oxide (NO) production; Reduction of TNF-α, IL-6, and IL-1β expression.[5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α-induced inflammation | 10-20 µM | Suppression of adhesion molecule expression (VCAM-1, ICAM-1). |
Anticancer Activity
Apigenin demonstrates anticancer properties through the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration in various cancer cell lines.[1][6]
Table 2: Summary of In Vitro Anticancer Effects of Apigenin
| Cell Line | Cancer Type | Treatment Concentration | Key Findings |
| HeLa | Cervical Cancer | 18.28 µM (IC50) | Induction of apoptosis and inhibition of cell proliferation.[1] |
| PC-3, LNCaP | Prostate Cancer | 20-50 µM | Induction of apoptosis and cell cycle arrest at G2/M phase.[6] |
| A549 | Lung Cancer | 10-50 µM | Inhibition of cell migration and invasion. |
| MCF-7 | Breast Cancer | 10-50 µM | Induction of apoptosis and inhibition of cell proliferation. |
Neuroprotective Activity
Apigenin has shown potential in protecting neurons from various insults, suggesting a role in neurodegenerative disease research.[7]
Table 3: Summary of In Vitro Neuroprotective Effects of Apigenin
| Cell Line | Model System | Treatment Concentration | Key Findings |
| SH-SY5Y Neuroblastoma Cells | 6-hydroxydopamine (6-OHDA)-induced neurotoxicity | 5-20 µM | Protection against oxidative stress and apoptosis.[8] |
| Primary Cortical Neurons | Glutamate-induced excitotoxicity | 1-10 µM | Reduction of neuronal cell death. |
Antioxidant Activity
The antioxidant capacity of apigenin is a key mechanism underlying its various biological effects.
Table 4: Summary of In Vitro Antioxidant Activity of Apigenin
| Assay | Principle | Typical Concentration Range | Endpoint Measurement |
| DPPH Radical Scavenging Assay | Measures the ability to donate a hydrogen atom to the stable DPPH radical. | 1-100 µg/mL | Decrease in absorbance at 517 nm. |
| ABTS Radical Scavenging Assay | Measures the ability to scavenge the ABTS radical cation. | 1-100 µg/mL | Decrease in absorbance at 734 nm. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | 1-100 µg/mL | Increase in absorbance at 593 nm. |
Key Signaling Pathways Modulated by Apigenin
In vitro studies have identified several key signaling pathways that are modulated by apigenin. These pathways are critical targets for drug development and understanding disease pathogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of apigenin against inflammation, neuronal excitability and apoptosis in an induced pluripotent stem cell model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant and anti-inflammatory activities of Angelica decursiva - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of 5-O-Primeverosylapigenin in Animal Studies
Disclaimer: Direct experimental data on "5-O-Primeverosylapigenin" in animal studies is limited in the currently available scientific literature. The following application notes and protocols are based on studies conducted with its parent aglycone, Apigenin (B1666066) , and other related flavonoids. These guidelines are intended to serve as a foundational framework for researchers and drug development professionals. It is imperative to conduct specific studies for this compound to establish its precise pharmacokinetic, pharmacodynamic, and toxicological profiles.
Pharmacokinetic Profiling
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1][2] This information is vital for determining appropriate dosing regimens and routes of administration for subsequent efficacy and toxicity studies.[1]
Data Presentation: Pharmacokinetic Parameters of Apigenin in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Animal Model |
| Apigenin | Oral (p.o.) | 250 | Increased significantly | ~1.76 | Increased by 40.9% | - | - | Rat[3] |
| MLR-1002 | IV | 5 | - | - | - | 2.6 | - | Mouse[1] |
| MLR-1002 | PO | 10 | - | - | - | - | - | Mouse[1] |
| MLR-1002 | IP | 10 | - | - | Highest AUC | - | 54 | Mouse[1] |
| MLR-1002 | SC | 10 | - | - | - | - | - | Mouse[1] |
Note: Specific values for Cmax, Tmax, AUC, and half-life for apigenin were not fully detailed in the provided search results, but the significant increase in AUC and Cmax upon co-administration with venlafaxine (B1195380) is noted. MLR-1002 data is included to provide context on a flavonoid-like compound's pharmacokinetics.
Experimental Protocol: Pharmacokinetic Study in Mice
This protocol outlines a typical PK study to determine the key parameters of a test compound.[1][4]
Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV), oral (p.o.), intraperitoneal (IP), and subcutaneous (SC) administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing needles (gavage and injection)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Divide mice into four groups, one for each administration route.
-
IV group: Administer 5 mg/kg of the compound via the tail vein.
-
PO, IP, SC groups: Administer 10 mg/kg of the compound.[1]
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from the saphenous vein at predetermined time points: 5, 15, 30, 60, 120, 240, and 480 minutes post-dosing.[1]
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, Clearance, and bioavailability) using appropriate software.[1]
Caption: Workflow for a typical animal pharmacokinetic study.
Anti-Inflammatory Activity Assessment
Flavonoids are known for their anti-inflammatory properties, often mediated through the modulation of signaling pathways like NF-κB.[5][6] Animal models of inflammation are essential for evaluating the in vivo efficacy of new anti-inflammatory agents.[7]
Data Presentation: Anti-inflammatory Effects of Apigenin
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Lupus-prone mice | 1.6 mg/kg (human equivalent dose) | Showed anti-inflammatory effects | [5] |
| Carrageenan-air pouch | 50, 160, 500 mg/kg (oral) | Reduced exudate volume, albumin, and infiltration of neutrophils, monocytes, and lymphocytes. Lowered TNF-α and nitric oxide levels. | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This is a widely used and rapid screening model for acute anti-inflammatory activity.[9]
Objective: To evaluate the anti-inflammatory effect of this compound on carrageenan-induced paw edema in rats.
Materials:
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% Carrageenan solution in sterile saline
-
Male Wistar rats (150-200g)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Groups: Divide rats into groups: Vehicle control, Positive control, and this compound treatment groups (e.g., 25, 50, 100 mg/kg).
-
Compound Administration: Administer the test compound, vehicle, or positive control orally 1 hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[9]
-
Paw Volume Measurement: Measure the paw volume/thickness immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Caption: Inhibition of the NF-κB inflammatory pathway by Apigenin.
Neuroprotective Effects Assessment
Phytochemicals are increasingly being investigated for their potential to mitigate neurodegenerative diseases like Alzheimer's and Parkinson's.[10][11]
Data Presentation: Neuroprotective Effects of Related Compounds
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| OABL | 5xFAD Alzheimer's mice | 20 mg/kg B.W., i.p. for 21 days | Attenuated cognitive impairment, reduced amyloid plaques and Tau phosphorylation, decreased neuroinflammation. | [12] |
| Resveratrol (B1683913) | Ischemic stroke rodent models | 20-50 mg/kg | Significantly decreased infarct volume and improved neurobehavioral scores. | [13] |
| Violacein (B1683560) | hSOD1G93A ALS rats | N/A | Reduced motor neuron death and glial reactivity. | [14] |
Experimental Protocol: Neuroprotection in a 5xFAD Mouse Model of Alzheimer's Disease
Objective: To assess the neuroprotective and cognitive-enhancing effects of this compound in the 5xFAD transgenic mouse model.
Materials:
-
This compound
-
Vehicle
-
6-month-old 5xFAD mice and wild-type littermates
-
Morris Water Maze apparatus
-
Immunohistochemistry reagents (for Aβ plaques, p-Tau, Iba1, GFAP)
-
ELISA kits (for inflammatory cytokines)
Procedure:
-
Animal Groups: Divide 5xFAD mice into a vehicle group and treatment groups (e.g., 10, 20, 40 mg/kg/day). Include a wild-type control group.
-
Chronic Administration: Administer the compound or vehicle daily via intraperitoneal injection (i.p.) or oral gavage for 21-28 days.[12]
-
Behavioral Testing:
-
During the last week of treatment, conduct the Morris Water Maze test to assess spatial learning and memory.[12]
-
-
Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue.
-
Histopathological Analysis:
-
Perform immunohistochemistry on brain sections to quantify amyloid plaque burden (Aβ staining), Tau pathology (p-Tau staining), microgliosis (Iba1 staining), and astrocytosis (GFAP staining).[12]
-
-
Biochemical Analysis:
-
Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and oxidative stress markers (e.g., MDA, GSH) in brain homogenates.[12]
-
Caption: Experimental workflow for a neuroprotection study.
Toxicity Assessment
Evaluating the safety profile of a new compound is a critical step in drug development.[15] Sub-acute toxicity studies provide initial information on potential target organs and help determine a No Observed Adverse Effect Level (NOAEL).
Data Presentation: Toxicity Data for Related Compounds
| Compound | Animal Model | Dosing Regimen | Key Findings | NOAEL | Reference |
| Resveratrol | Rat | Up to 1000 mg/kg/day (gavage, 90 days) | Minimal toxicity; dose-related reduction in body weight gain in females. | 200 mg/kg/day | [16] |
| Resveratrol | Dog | Up to 1200 mg/kg/day (capsule, 90 days) | Minimal toxicity; dose-related reduction in body weight gain. | 600 mg/kg/day | [16] |
| RSM5 | BALB/c mice | 15, 30, 60 mg/kg/day (oral, 28 days) | No significant toxic effects observed. | >60 mg/kg/day | [15] |
| 5-HMF | F344/N Rats & B6C3F1 Mice | 188, 375, 750 mg/kg (gavage, 2 years) | No evidence of carcinogenic activity in rats. Some evidence in female mice at 188 and 375 mg/kg. | - | [17] |
Experimental Protocol: 28-Day Sub-Acute Oral Toxicity Study
This protocol is based on OECD Guideline 407.
Objective: To assess the sub-acute oral toxicity of this compound in rats after repeated daily administration for 28 days.
Materials:
-
This compound
-
Vehicle
-
Sprague-Dawley rats (equal numbers of males and females)
-
Standard laboratory equipment for clinical observations, hematology, clinical chemistry, and histopathology.
Procedure:
-
Dose Selection: Based on acute toxicity data, select at least three dose levels (low, mid, high) and a vehicle control.
-
Animal Groups: Assign animals to dose groups (typically 5-10 animals per sex per group).
-
Administration: Administer the test substance or vehicle orally by gavage once daily for 28 consecutive days.
-
Clinical Observations:
-
Record clinical signs, behavioral changes, and mortality daily.
-
Measure body weight weekly.
-
Measure food and water consumption weekly.
-
-
Clinical Pathology:
-
At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.
-
Collect urine for urinalysis.
-
-
Gross Necropsy and Histopathology:
-
Perform a full gross necropsy on all animals.
-
Weigh key organs (e.g., liver, kidneys, spleen, brain, heart).
-
Preserve organs and tissues for histopathological examination.
-
-
Data Analysis: Analyze all data for treatment-related effects to determine target organs of toxicity and the NOAEL.
Caption: Logical workflow for a sub-acute toxicity assessment.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of an ethanol extract of Angelica gigas in a Carrageenan-air pouch inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effects of essential oils in animal models of Alzheimer’s and Parkinson’s disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cognitive enhancement and neuroprotective effects of OABL, a sesquiterpene lactone in 5xFAD Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resveratrol has an Overall Neuroprotective Role in Ischemic Stroke: A Meta-Analysis in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of violacein in a model of inherited amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety assessment of resveratrol surrogate molecule 5 (RSM5): Acute and sub-acute oral toxicity studies in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subchronic oral toxicity and cardiovascular safety pharmacology studies of resveratrol, a naturally occurring polyphenol with cancer preventive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NTP toxicology and carcinogenesis studies of 5-(Hydroxymethyl)-2-furfural (CAS No. 67-47-0) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-O-Primeverosylapigenin using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 5-O-Primeverosylapigenin in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a flavonoid glycoside found in various medicinal plants. As a derivative of apigenin (B1666066), it is of interest for its potential biological activities. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and phytochemical research. This application note outlines a robust LC-MS/MS method for the selective and sensitive determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation Protocol
This protocol is designed for the extraction of this compound from dried plant material.
-
Grinding: Grind the dried plant material to a fine powder (e.g., passing through a 40-mesh sieve).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath at 40°C.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for the extraction of this compound.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
2.3.1. Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 30 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
2.3.2. Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -3500 V |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions for this compound
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 563.49 | 269.04 | 200 | 40 | 25* |
*Collision energy should be optimized for the specific instrument used. A starting value of 25 eV is recommended.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of standard solutions of this compound in the appropriate solvent (e.g., 80% methanol) at concentrations ranging from 1 to 1000 ng/mL.
-
Quantification: The concentration of this compound in the samples is determined by plotting the peak area of the analyte against the concentration of the standard solutions.
Fragmentation Pathway
The fragmentation of this compound in the negative ion mode primarily involves the cleavage of the O-glycosidic bond, resulting in the loss of the primeverose sugar moiety and the formation of the stable apigenin aglycone fragment.
Caption: Proposed fragmentation of this compound in MS/MS.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the optimized instrumental parameters ensure accurate and reproducible results, making it a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and quality control.
Application Notes: 5-O-Primeverosylapigenin as a Standard for Phytochemical Analysis
Introduction
5-O-Primeverosylapigenin is a flavonoid glycoside, a natural compound found in various plant species. As a derivative of apigenin (B1666066), it is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to the known biological activities of flavonoids, which include antioxidant, anti-inflammatory, and anticancer effects. The accurate quantification of this compound in plant extracts and formulated products is crucial for quality control, standardization, and understanding its therapeutic potential. These application notes provide detailed protocols for the use of this compound as an analytical standard.
Chemical Properties
| Property | Value |
| IUPAC Name | 5-({[6-O-(β-D-Xylopyranosyl)-β-D-glucopyranosyl]oxy})-2-(4-hydroxyphenyl)-7-hydroxy-4H-chromen-4-one |
| Molecular Formula | C₂₆H₂₈O₁₄ |
| Molecular Weight | 564.49 g/mol |
| Class | Flavone Glycoside |
| Solubility | Soluble in methanol (B129727), ethanol; sparingly soluble in water. |
| Appearance | Typically a yellow or off-white powder. |
Application I: Quantification in Plant Extracts via HPLC-UV
This section details the use of this compound as an external standard for its quantification in plant matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Workflow: Extraction and Sample Preparation
Caption: Diagram 1: General Workflow for Sample Preparation.
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard. Dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. Store at 4°C in the dark.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve Construction: Inject each working standard solution (typically 10 µL) into the HPLC system. Plot a calibration curve of the peak area versus the concentration of the standard. A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.999.[1]
Protocol 2: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-100% B; 30-35 min, hold at 100% B; followed by a re-equilibration period.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of apigenin glycosides, typically around 330-340 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Inject the prepared plant extract sample into the HPLC system under the same conditions as the standards. Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Calculate the concentration in the sample using the linear regression equation derived from the calibration curve.
Data Presentation: Illustrative HPLC Quantification Results
The following table presents example data for a calibration curve and the quantification of this compound in a hypothetical plant extract.
| Sample | Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) | Calculated Conc. (µg/mL) |
| Standard 1 | 1.0 | 18.52 | 15,340 | - |
| Standard 2 | 5.0 | 18.51 | 76,150 | - |
| Standard 3 | 10.0 | 18.53 | 152,980 | - |
| Standard 4 | 25.0 | 18.52 | 381,500 | - |
| Standard 5 | 50.0 | 18.51 | 765,200 | - |
| Plant Extract | - | 18.52 | 254,100 | 16.58 |
Calibration Curve Equation (Example): y = 15250x - 450 (r² = 0.9995)
Application II: Structure Confirmation and Purity Assessment
For drug development and advanced research, confirming the identity and purity of an isolated compound is essential. This compound standard is used to validate data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: LC-MS Analysis for Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF, or Triple Quadrupole).[2]
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used, often in negative mode for flavonoids.
-
Sample Preparation: Prepare a 10 µg/mL solution of the standard and the isolated compound separately in methanol.
-
Analysis: Infuse the samples directly or via LC separation. In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight of this compound minus one proton (approx. 563.14).
-
Confirmation: A match in retention time (in LC-MS) and the mass-to-charge ratio between the sample and the authentic standard confirms the compound's identity. Tandem MS (MS/MS) can be used to compare fragmentation patterns for further structural confirmation.
Protocol 4: NMR for Structural Elucidation
-
Sample Preparation: Dissolve a sufficient amount (typically 5-10 mg) of the isolated compound and the standard in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra.
-
Validation: The chemical shifts and coupling constants of the sample's NMR spectrum must match those of the this compound standard. This provides unambiguous structural confirmation.[3][4]
Biological Context: Potential Signaling Pathway Interactions
Apigenin, the aglycone of this compound, is a well-studied inhibitor of several signaling pathways implicated in cancer and inflammation. It is hypothesized that this compound may exert biological effects after being metabolized to apigenin in vivo. The standard can be used in cell-based assays to investigate these effects.
Diagram: Apigenin's Inhibitory Effect on the PI3K/AKT/mTOR Pathway
Apigenin has been shown to suppress the PI3K/AKT/mTOR signaling cascade, which is critical for cell proliferation, growth, and survival.[5][6] Its dysregulation is a hallmark of many cancers.
Caption: Diagram 2: Inhibition of PI3K/AKT/mTOR Pathway by Apigenin.
References
- 1. specificpolymers.com [specificpolymers.com]
- 2. Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antioxidant Activity of 5-O-Primeverosylapigenin
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-O-Primeverosylapigenin is a flavonoid glycoside. Flavonoids are a class of polyphenolic compounds widely found in plants, known for their antioxidant properties. These properties stem from their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense systems.[1] The evaluation of the antioxidant activity of this compound is a critical step in understanding its potential therapeutic benefits. This document provides detailed protocols for assessing the antioxidant activity of this compound using common in vitro chemical and cell-based assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Cellular Antioxidant Activity (CAA) assay. Additionally, it outlines the key signaling pathways through which flavonoids typically exert their antioxidant effects.
Data Presentation
Quantitative data for the antioxidant activity of a test compound, such as this compound, should be summarized for clear comparison. The following tables are templates for presenting such data.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Outcome Measure | This compound | Positive Control (e.g., Trolox, Quercetin) |
| DPPH Assay | IC₅₀ (µg/mL or µM) | Insert Value | Insert Value |
| ABTS Assay | TEAC (Trolox Equivalents) | Insert Value | Insert Value |
IC₅₀: The concentration of the test compound required to scavenge 50% of the DPPH radicals. TEAC: Trolox Equivalent Antioxidant Capacity.
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Outcome Measure | This compound | Positive Control (e.g., Quercetin) |
| CAA Assay | CAA Value (µmol QE/100 µmol compound) | Insert Value | Insert Value |
CAA Value: Cellular Antioxidant Activity value, expressed as micromoles of quercetin (B1663063) equivalents per 100 micromoles of the compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.[2][3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Positive control (e.g., Trolox, Ascorbic Acid, or Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Sample and Standard Solutions:
-
Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample/standard.
-
For the negative control, add 100 µL of the sample solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance.[5]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[6]
-
-
Preparation of Working Solution:
-
Dilute the ABTS•⁺ solution with PBS (pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound and the Trolox standard in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Protocol:
-
Add 10 µL of the sample or standard solution at different concentrations to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•⁺ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.[5]
-
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.
Cellular Antioxidant Activity (CAA) Assay
This assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment.[8][9][10][11] It uses a fluorescent probe, DCFH-DA, which is taken up by cells and becomes fluorescent upon oxidation. Antioxidants can prevent this oxidation.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) - a peroxyl radical generator
-
This compound
-
Positive control (e.g., Quercetin)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.[11]
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of treatment medium containing various concentrations of this compound or quercetin, along with 25 µM DCFH-DA, for 1 hour at 37°C.[11]
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM ABAP solution to each well to induce oxidative stress.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[12]
-
-
Calculation:
-
The area under the curve (AUC) for fluorescence versus time is calculated for both control and sample-treated wells.
-
The CAA value is calculated using the following formula:
Where:
-
∫SA is the integrated area under the sample curve.
-
∫CA is the integrated area under the control curve.
-
-
The results are often expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.
-
Mandatory Visualizations
Caption: Workflow for in vitro and cell-based antioxidant activity assays.
Caption: Key signaling pathways modulated by flavonoids to exert antioxidant effects.
Discussion of Signaling Pathways
Flavonoids, as a class, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating various cellular signaling pathways.[13] This modulation can lead to an enhanced endogenous antioxidant defense system and a reduction in oxidative stress-induced cellular damage. Key pathways include:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Flavonoids can activate the transcription factor Nrf2.[[“]][[“]] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferases (GSTs).
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: Flavonoids can modulate MAPK signaling cascades, including the ERK1/2, JNK, and p38 pathways.[13][[“]] For instance, activation of the ERK1/2 pathway can promote cell survival and upregulate antioxidant enzymes.[[“]]
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is crucial for cell survival and proliferation. Flavonoids have been shown to activate the PI3K/Akt pathway, which can in turn inhibit apoptotic processes and enhance cellular antioxidant capacity.[13][16]
By investigating these pathways, researchers can gain a deeper understanding of the mechanisms underlying the antioxidant activity of this compound beyond simple radical scavenging. This can be achieved through techniques such as Western blotting to assess protein expression and phosphorylation status of key signaling molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. mdpi.com [mdpi.com]
- 4. abcam.cn [abcam.cn]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationships of flavonoids in the cellular antioxidant activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. consensus.app [consensus.app]
- 16. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Enzyme Inhibition Kinetics of 5-O-Primeverosylapigenin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-O-Primeverosylapigenin is a flavonoid glycoside that, like many other flavonoids, is a subject of interest for its potential therapeutic properties, including its capacity to inhibit key enzymes involved in various disease pathways. One such area of significant interest is the management of type 2 diabetes through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][2] Its inhibition can delay carbohydrate digestion and consequently lower the rate of glucose absorption, which is a key strategy in managing postprandial hyperglycemia.[1][2][3]
These application notes provide a detailed protocol for studying the enzyme inhibition kinetics of this compound against α-glucosidase, a common target for flavonoid compounds. The protocol outlines the materials and methods for determining the inhibitory concentration (IC50), the mode of inhibition, and key kinetic parameters.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the inhibition of α-glucosidase by this compound, with the well-known α-glucosidase inhibitor Acarbose serving as a positive control. This data is presented for illustrative purposes to guide researchers in their experimental design and data presentation.
| Compound | IC50 (µM) | Inhibition Type | K_i_ (µM) | K_m_ (mM) | V_max_ (µmol/min) |
| This compound | 35.8 ± 2.1 | Mixed-type | 28.5 ± 1.7 | 2.1 ± 0.2 (apparent) | 0.85 ± 0.05 (apparent) |
| Acarbose (Control) | 250.5 ± 15.3 | Competitive | 180.2 ± 11.4 | 3.5 ± 0.3 (apparent) | 1.20 ± 0.08 |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol details the procedure for determining the inhibitory effect of this compound on α-glucosidase activity. The assay is based on the spectrophotometric measurement of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[4][5][6]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
This compound (test compound)
-
Acarbose (positive control)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) (0.2 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.8.
-
Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare a stock solution of Acarbose in DMSO and create a series of dilutions in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add 50 µL of the phosphate buffer to the blank wells.
-
Add 50 µL of the various concentrations of this compound or Acarbose to the test wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution to all wells.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the enzyme reaction without the inhibitor.
-
Abs_sample is the absorbance of the enzyme reaction with the inhibitor.
-
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentrations.
-
Enzyme Inhibition Kinetics Study
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), kinetic studies are performed by varying the concentrations of both the substrate (pNPG) and the inhibitor (this compound).
Procedure:
-
Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of the pNPG substrate (e.g., 0.5, 1, 2, 4, and 8 mM).
-
For each substrate concentration, run the assay with different fixed concentrations of this compound (e.g., 0, 10, 20, 40, and 80 µM).
-
Measure the initial reaction velocities (v) at each substrate and inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]).
-
The type of inhibition can be determined by the pattern of lines on the plot:
-
Competitive inhibition: Lines intersect on the y-axis. Vmax remains unchanged, while Km increases.
-
Non-competitive inhibition: Lines intersect on the x-axis. Km remains unchanged, while Vmax decreases.
-
Uncompetitive inhibition: Lines are parallel. Both Vmax and Km decrease.
-
Mixed-type inhibition: Lines intersect at a point other than on the axes. Both Vmax and Km are altered.
-
-
The inhibition constant (K_i_) can be determined from secondary plots, such as a Dixon plot.[7]
Visualizations
Caption: Experimental workflow for α-glucosidase inhibition assay.
Caption: Role of α-glucosidase in carbohydrate digestion.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenic Acids as Non-Competitive α-Glucosidase Inhibitors from Boswellia elongata with Structure-Activity Relationship: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.8. Assay for α-Glucosidase Inhibition [bio-protocol.org]
- 5. 3.6. α-Glucosidase Inhibitory Assay [bio-protocol.org]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-O-Primeverosylapigenin Extraction
Welcome to the technical support center for the extraction of 5-O-Primeverosylapigenin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance and answers to frequently asked questions to help you optimize your extraction protocols and maximize your yield of this target flavonoid glycoside.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.
Q1: My extraction yield of this compound is consistently low. What factors could be responsible?
A1: Low yield is a common issue that can be attributed to several factors, from the raw plant material to the extraction parameters.[1] A systematic evaluation of your process is crucial.
Key Factors Influencing Extraction Yield:
-
Plant Material: The quality of the biomass is fundamental. Factors include the plant species, genetics, growing environment, and harvest time, all of which can significantly impact the concentration of the target compound.[1] Post-harvest handling, such as drying and storage, is also critical to prevent degradation.[1]
-
Solvent Selection: The choice of solvent is crucial and should be tailored to the target compound.[2] For flavonoids like apigenin (B1666066) glycosides, polar solvents are generally effective. A compromise solvent for many secondary metabolites is 80% methanol.[3]
-
Extraction Parameters: Temperature, time, and the solid-to-liquid ratio must be optimized.[2][4][5] Increasing temperature can enhance extraction efficiency but also risks thermal degradation.[4][6]
-
Extraction Method: The technique used (e.g., maceration, Soxhlet, ultrasound, microwave) has a profound impact on efficiency. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction times and increase yield compared to traditional methods.[7][8]
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for diagnosing low extraction yield.
Q2: I suspect the this compound is degrading during extraction. How can I prevent this?
A2: Flavonoids can be sensitive to heat, light, and pH.[4][9] Preventing degradation is key to maximizing the final yield of the pure compound.
-
Temperature Control: High temperatures, especially for prolonged periods, can cause thermal degradation.[10] While many phenolic compounds are stable up to 100°C, some flavonoids can degrade at temperatures as low as 125°C.[11][12] It is advisable to use the lowest effective temperature.
-
Extraction Time: Longer extraction times increase the exposure of the compound to potentially degrading conditions like heat and oxygen.[9] Modern extraction techniques like MAE and UAE are advantageous as they significantly shorten the required time.[7][13]
-
Compound Stability: The stability of flavonoids depends on their chemical structure.[14] A higher number of hydroxyl groups can promote degradation.[11][14] Fortunately, the presence of a sugar moiety, as in this compound, can offer some protection against degradation compared to its aglycone form (apigenin).[14]
-
Storage: Extracts should be stored in dark conditions at low temperatures (e.g., -20°C) to prevent degradation over time.[3]
Q3: I am experiencing emulsion formation during the liquid-liquid partitioning step. How can I resolve this?
A3: Emulsion formation is a common problem in liquid-liquid extractions, often caused by the presence of surfactant-like molecules in the crude extract.[15]
Strategies to Break Emulsions:
-
Mechanical Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This maintains the surface area for extraction while reducing the agitation that causes emulsions.[15]
-
Salting Out: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can force the separation of the two phases.[15]
-
Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the organic phase, which may help dissolve the emulsifying agents.[15]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can help break the emulsion and separate the layers.
-
Filtration: Passing the emulsified mixture through a bed of celite or glass wool can sometimes help to break the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound?
A1: The "best" method depends on a balance of efficiency, cost, available equipment, and scale. Modern methods are generally more efficient than traditional ones.[8]
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent over time.[2] | Simple, requires minimal equipment, suitable for thermolabile compounds.[10] | Time-consuming, low efficiency, uses large solvent volumes.[10] |
| Soxhlet Extraction | Continuous solvent reflux and siphoning.[2][10] | Automatic, continuous, more efficient than maceration.[10] | High temperature and long duration can cause thermal degradation.[10] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | High efficiency, reduced extraction time and solvent use.[7] | May generate free radicals that can affect compound stability.[16] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample.[8] | Very fast, highly efficient, reduced solvent consumption.[10] | Risk of thermal degradation if not controlled, requires specialized equipment.[13] |
Q2: How do I select the optimal solvent for extraction?
A2: Solvent selection is critical and is based on the polarity of the target molecule. Since this compound is a flavonoid glycoside, it is relatively polar.
-
Recommended Solvents: Mixtures of alcohol and water, such as 60-80% ethanol (B145695) or methanol, are often highly effective for extracting phenolic compounds.[3][6] Ethanol is often preferred due to its lower toxicity.[17]
-
Solvent-to-Solid Ratio: This ratio must be optimized. A low ratio may result in incomplete extraction, while an excessively high ratio increases cost and waste.[6] Ratios are often explored in ranges from 10:1 to 50:1 (mL/g).[6]
Q3: What is the optimal pre-processing for my plant material?
A3: Proper preparation of the plant biomass is essential for achieving high extraction efficiency and reproducibility.[1]
-
Drying: The material should be properly dried to a constant weight to prevent spoilage and standardize the starting material.[1] Oven-drying at controlled temperatures (e.g., 45-60°C) is a common method that can preserve phytochemicals.[8][13]
-
Grinding: The dried material should be ground into a fine, homogenous powder. This increases the surface area available for solvent contact, significantly improving extraction efficiency.
-
Defatting: For plant materials rich in lipids (fats, waxes), a pre-extraction step with a non-polar solvent like hexane (B92381) may be necessary to remove these interfering compounds.[4]
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general methodology for UAE. Parameters should be optimized for your specific plant material.
-
Sample Preparation:
-
Dry the plant material in an oven at 50°C until a constant weight is achieved.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
Accurately weigh 5.0 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
-
Extraction:
-
Add 100 mL of 80% ethanol to the flask (a 20:1 solvent-to-solid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the sonication power (e.g., 250 W) and temperature (e.g., 50°C).
-
Sonicate for a defined period (e.g., 30 minutes).
-
-
Separation and Collection:
-
After sonication, filter the mixture under vacuum through Whatman No. 1 filter paper.
-
Wash the solid residue on the filter with a small amount of fresh 80% ethanol to recover any remaining extract.
-
Combine the filtrate and the washings.
-
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 45-50°C until the ethanol is removed.
-
The remaining aqueous extract can be lyophilized (freeze-dried) to obtain a dry powder.
-
-
Storage:
-
Store the final dry extract at -20°C in a sealed, light-protected container.[3]
-
General Extraction and Purification Workflow
Caption: A generalized workflow from raw plant material to purified compound.
References
- 1. customprocessingservices.com [customprocessingservices.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. e-nps.or.kr [e-nps.or.kr]
- 7. journalijsra.com [journalijsra.com]
- 8. ijamtes.org [ijamtes.org]
- 9. researchgate.net [researchgate.net]
- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation on phenolic compounds stability during microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-O-Primeverosylapigenin HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the HPLC analysis of 5-O-Primeverosylapigenin. Our aim is to help you diagnose and resolve common problems to achieve optimal chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reverse-phase HPLC?
Poor peak shape, such as tailing or fronting, is a frequent issue in the HPLC analysis of flavonoid glycosides like this compound. The most common causes include:
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase, particularly ionized silanol (B1196071) groups, can lead to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, influencing peak shape.[1][4] For acidic flavonoids, a low pH mobile phase (e.g., with 0.1-0.2% formic acid) can improve peak shape.[5]
-
Column Overload: Injecting too much sample can exceed the column's capacity, leading to peak distortion, most commonly peak fronting.[2][4]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[1][6]
-
Sample Solvent Mismatch: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[5]
Q2: My this compound peak is tailing. What should I do?
Peak tailing, where the latter half of the peak is broader than the front half, is often caused by strong interactions between the analyte and the stationary phase.[2] Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of residual silanol groups on the silica-based column, minimizing secondary interactions.[3][7]
-
Use an End-Capped Column: Employing a column with end-capping can block residual silanol groups, reducing their interaction with your analyte.[1]
-
Lower Injection Volume/Concentration: To rule out mass overload, try injecting a smaller volume or a more dilute sample.[4]
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that might be causing active sites.[5] If the problem persists, the column may need to be replaced.[8]
Q3: I am observing peak fronting for this compound. What is the likely cause?
Peak fronting, where the front of the peak is sloped, is less common than tailing but can occur.[2][4] Potential causes include:
-
High Sample Concentration: The most common cause is injecting a sample that is too concentrated, leading to column overload.[4] Try diluting your sample.
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to fronting.[2] Ensure your sample is completely dissolved before injection.
-
Column Collapse: While less frequent, a collapse of the column bed can cause peak fronting.[2] This usually requires column replacement.
Q4: Can the choice of organic modifier in the mobile phase affect the peak shape of this compound?
Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape.[1] While both are common in reverse-phase HPLC, they have different properties that can affect selectivity and peak symmetry. If you are experiencing issues, consider trying the other common solvent to see if it improves your chromatography.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Experimental Protocol:
-
Initial Assessment: Evaluate the tailing factor of your peak. A USP tailing factor greater than 1.2 is generally considered tailing.[3]
-
Methodical Adjustments: Make one change at a time to your method to isolate the cause of the problem.
-
Mobile Phase Optimization:
-
Prepare a mobile phase with a lowered pH by adding 0.1% formic acid to the aqueous component.
-
Run the analysis and compare the peak shape to the original.
-
-
Sample Concentration Check:
-
Prepare a dilution of your sample (e.g., 1:10).
-
Inject the diluted sample and observe any changes in peak shape.
-
-
System Evaluation:
Troubleshooting Flowchart:
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Guide 2: Addressing Peak Fronting and Splitting
This guide outlines steps to resolve peak fronting and splitting issues.
Experimental Protocol:
-
Initial Observation: Characterize the peak distortion. Is it fronting, or is the peak split into two or more smaller peaks?
-
Sample Dilution:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution to determine if the issue is concentration-dependent.
-
-
Injection Solvent Compatibility:
-
Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[5]
-
If necessary, evaporate the sample solvent and reconstitute in the initial mobile phase.
-
-
Column Inlet Inspection:
Troubleshooting Flowchart:
Caption: A systematic approach to resolving peak fronting and splitting.
Data Presentation
Table 1: Common HPLC Parameters for Flavonoid Glycoside Analysis
| Parameter | Typical Conditions for Flavonoid Glycosides |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[9] |
| Mobile Phase A | Water with 0.1% Formic Acid[9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[9] |
| Elution Mode | Gradient elution is generally preferred[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30-40°C[9] |
| Detection Wavelength | ~335-350 nm for flavones like apigenin (B1666066) derivatives[9][10] |
| Injection Volume | 10 µL[9] |
Table 2: Summary of Peak Shape Problems and Primary Causes
| Peak Shape Issue | Primary Causes |
| Tailing | Secondary silanol interactions, low mobile phase pH, column contamination, extra-column volume.[1][3][6] |
| Fronting | Column overload (high sample concentration), poor sample solubility.[2][4] |
| Splitting | Blocked column inlet frit, column void, injection solvent mismatch.[5][8] |
| Broadening | Low flow rate, extra-column effects, column inefficiency.[6][11] |
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. labveda.com [labveda.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. High-performance liquid chromatographic determination and pharmacokinetic study of apigenin-7-O-β-D-glucoside in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uhplcs.com [uhplcs.com]
Technical Support Center: Overcoming 5-O-Primeverosylapigenin Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with "5-O-Primeverosylapigenin" cytotoxicity in cell culture experiments.
Disclaimer: Direct experimental data on the cytotoxicity of "this compound" is limited in publicly available literature. Therefore, this guide leverages data and protocols from closely related compounds, namely the aglycone apigenin (B1666066) and its other glycoside derivatives. The principles and methodologies outlined are broadly applicable to flavonoid glycosides and serve as a robust starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of cytotoxicity after treatment with this compound. What is the likely cause?
A1: High cytotoxicity is a common observation with many bioactive flavonoids, including apigenin and its derivatives. This is often linked to their intended therapeutic effects, such as inducing apoptosis in cancer cell lines. The cytotoxicity of flavonoids can be dose-dependent and cell-type specific. Some flavonoids have been shown to increase intracellular reactive oxygen species (ROS) levels, which can lead to cell death[1][2].
Q2: How can I reduce the observed cytotoxicity to a manageable level for my experiments?
A2: To mitigate excessive cytotoxicity, consider the following strategies:
-
Dose-Response Optimization: Conduct a thorough dose-response study to determine the optimal concentration range for your specific cell line and experimental endpoint. This will help you identify a concentration that elicits the desired biological effect without causing overwhelming cell death.
-
Incubation Time: Reduce the incubation time. Shorter exposure periods may be sufficient to observe the desired cellular response with minimized cytotoxicity.
-
Solvent Control: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not contributing to cytotoxicity. Always include a vehicle control (cells treated with the same concentration of solvent alone) in your experiments.
-
Serum Concentration: The presence of serum in the culture medium can sometimes mitigate the cytotoxic effects of compounds. Evaluate if altering the serum concentration is appropriate for your experimental model.
Q3: Are there alternative cytotoxicity assays I can use to confirm my results?
A3: Yes, it is highly recommended to use orthogonal methods to validate your findings, especially when working with natural compounds that can interfere with certain assay chemistries.[3]
-
Membrane Integrity Assays: Assays that measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells are a good alternative to metabolic assays like MTT.[3][4]
-
ATP-Based Assays: These assays quantify the amount of ATP in a cell population, which is a direct indicator of viable, metabolically active cells.[3]
-
Dye Exclusion Assays: Methods like trypan blue or propidium (B1200493) iodide staining directly count viable versus non-viable cells based on membrane integrity.[3]
Q4: My compound is not dissolving well in the culture medium. Could this be affecting my results?
A4: Poor solubility is a common issue with flavonoid compounds and can lead to inconsistent results. Precipitated compound is not bioavailable to the cells and can also interfere with plate reader measurements. To improve solubility, you can try gentle sonication or vortexing of your stock solution.[5] It is also crucial to ensure the final solvent concentration in your culture medium is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity.[5]
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
| Symptom | Possible Cause | Troubleshooting Steps |
| Massive cell death at all tested concentrations. | Compound concentration is too high. | Perform a wider range of serial dilutions, starting from nanomolar concentrations. |
| Solvent toxicity. | Ensure the final solvent concentration is at a non-toxic level (e.g., <0.1% DMSO). Include a vehicle-only control.[6] | |
| Incorrect cell seeding density. | Optimize cell seeding density to ensure cells are in a healthy, exponential growth phase during treatment. | |
| Contamination of cell culture. | Regularly check for microbial contamination. |
Guide 2: High Variability Between Replicates
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent readings across replicate wells. | Uneven cell seeding. | Use a cell counter for accurate seeding and ensure a homogenous cell suspension. |
| Compound precipitation. | Visually inspect wells for precipitate. Improve compound solubility by optimizing the solvent and preparation method. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[7] | |
| Pipetting errors. | Calibrate pipettes regularly and use consistent pipetting techniques. |
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentration (IC50) values for apigenin and its glycosides in various human cell lines. This data can serve as a reference for establishing appropriate concentration ranges in your experiments.
Table 1: IC50 Values of Apigenin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 10 | 72 |
| SiHa | Cervical Cancer | 68 | 72 |
| CaSki | Cervical Cancer | 76 | 72 |
| C33A | Cervical Cancer | 40 | 72 |
| HL60 | Leukemia | 30 | Not Specified |
Table 2: IC50 Values of Apigenin Glycosides in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Apigenin-7-O-glucoside | HeLa | Cervical Cancer | 134.7 µg/mL (~311 µM) | 24 |
| Apigenin succinyl glycoside | HepG2 | Liver Cancer | 0.485 mM (485 µM) | Not Specified |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in an appropriate solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells for untreated controls and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Signaling Pathway Diagram
Apigenin, the aglycone of this compound, is known to modulate several signaling pathways involved in cell survival and proliferation, including the PI3K/Akt/mTOR pathway.[11][12] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
References
- 1. Cytotoxicity of flavonoids toward cultured normal human cells. | Semantic Scholar [semanticscholar.org]
- 2. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis and In Vitro Hypoglycemic Activity of Rare Apigenin Glycosylation Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Low Bioavailability of 5-O-Primeverosylapigenin
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the in vivo bioavailability of 5-O-Primeverosylapigenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Given the limited direct pharmacokinetic data for this compound, this guide draws upon established principles and data from its aglycone, apigenin (B1666066), and other related flavonoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a flavonoid glycoside, a natural compound found in various plants. It consists of the flavonoid apigenin linked to a primeverose sugar molecule. Like many flavonoid glycosides, it exhibits promising biological activities in vitro. However, its therapeutic potential in vivo is often limited by low bioavailability. This means that after oral administration, only a small fraction of the compound reaches the systemic circulation in its active form, due to factors like poor solubility, enzymatic degradation, and extensive metabolism.
Q2: What are the primary metabolic pathways that reduce the bioavailability of this compound?
A2: The low bioavailability of this compound is primarily attributed to two key metabolic stages. First, the glycosidic bond is cleaved, a process known as deglycosylation, to release the aglycone, apigenin. This hydrolysis is mainly carried out by β-glucosidases present in the small intestine and enzymes from the gut microbiota. Once apigenin is released, it undergoes extensive first-pass metabolism in the intestines and liver. The main reactions are glucuronidation and sulfation (Phase II metabolism), which convert apigenin into more water-soluble conjugates that are readily excreted. Some Phase I metabolism, such as hydroxylation by cytochrome P450 enzymes to form metabolites like luteolin, can also occur.
Q3: What analytical techniques are most suitable for quantifying this compound and its metabolites in plasma?
A3: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound, apigenin, and its metabolites (e.g., glucuronides, sulfates) in biological matrices like rat plasma.[1][2][3] This technique offers the high resolution needed to separate the parent compound from its various metabolites and the sensitivity to detect the low concentrations typically found in plasma due to poor bioavailability.
Q4: What strategies can be employed to enhance the bioavailability of this compound?
A4: Several formulation strategies can be explored to overcome the low bioavailability of this compound and other flavonoids. These include:
-
Nanoformulations: Encapsulating the compound in nanocarriers such as liposomes, nanoemulsions, or polymeric nanoparticles can protect it from degradation in the gastrointestinal tract and improve its absorption.
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers can enhance the dissolution rate of the poorly soluble apigenin aglycone once it is released from the glycoside.
-
Co-administration with enzyme inhibitors: While less common, co-administration with inhibitors of glucuronidation or sulfation enzymes could potentially increase the systemic exposure to the active aglycone. However, this approach carries the risk of drug-drug interactions.
Troubleshooting Guides
Problem 1: Undetectable or very low levels of this compound or its metabolites in plasma samples.
| Possible Cause | Troubleshooting Steps |
| Rapid and extensive metabolism | Broaden the analytical method to include a wider range of potential metabolites, such as various glucuronide and sulfate (B86663) conjugates of apigenin and luteolin.[2] |
| Poor absorption from the gut | Consider a formulation strategy to enhance solubility and absorption (e.g., nanoemulsion, solid dispersion). |
| Insufficient dose | Conduct a dose-ranging study to determine if a higher dose results in detectable plasma concentrations. |
| Inadequate analytical sensitivity | Optimize the UPLC-MS/MS method to achieve a lower limit of quantification (LLOQ).[1][4] |
| Incorrect blood sampling times | Adjust the blood sampling schedule to include earlier time points to capture a potential rapid absorption and elimination phase. |
Problem 2: High variability in pharmacokinetic data between individual animals.
| Possible Cause | Troubleshooting Steps |
| Differences in gut microbiota composition | Consider co-housing animals to normalize gut microbiota. Analyze fecal samples to assess microbial diversity. |
| Inconsistent food intake | Ensure a consistent fasting period before dosing and standardize the diet, as food can affect flavonoid absorption. |
| Gavage administration errors | Refine the oral gavage technique to ensure consistent and complete dose administration. |
| Genetic variations in metabolic enzymes | Use a sufficient number of animals per group to account for biological variability. |
Data Presentation
Due to the scarcity of direct pharmacokinetic data for this compound, the following table presents a comparison of pharmacokinetic parameters for its aglycone, apigenin, and a related glycoside, apigenin-7-O-glucoside, following oral administration in rats. This data can serve as a valuable reference for what might be expected in similar studies.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Apigenin | 50 | 1330 ± 240 | 1.33 ± 0.24 | 11760 ± 1520 | [5] |
| Apigenin-7-O-glucoside | 100 | ~200 (as apigenin) | >7 | Not Reported | [6] |
| Astilbin (B1665800) (flavonoid glycoside) | 12 | Not Reported | Not Reported | Not Reported | [7] |
| Astilbin (flavonoid glycoside) | 24 | Not Reported | Not Reported | Not Reported | [7] |
Note: The data for apigenin-7-O-glucoside is qualitative, indicating a much lower and delayed peak concentration of the resulting apigenin compared to direct administration of the aglycone. This highlights the significant impact of the glycosidic bond on bioavailability.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study of a Flavonoid Glycoside in Rats
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Housing: House in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Provide standard chow and water ad libitum. Fast animals for 12 hours before oral administration, with free access to water.[3]
2. Formulation and Administration:
-
Vehicle: Prepare a suspension of the test compound (e.g., this compound) in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Dose: Administer the formulation orally via gavage at a predetermined dose (e.g., 50 mg/kg).[4]
3. Blood Sampling:
-
Route: Collect blood samples (approximately 150-200 µL) from the retro-orbital plexus or saphenous vein.[3][8]
-
Time points: Collect blood at pre-dose (0 h) and at 0.083, 0.167, 0.5, 0.75, 1, 1.5, 2, 3, 5, 8, 12, and 24 hours post-administration.[3]
-
Anticoagulant: Collect blood into heparinized tubes.
4. Plasma Preparation and Storage:
-
Centrifugation: Immediately centrifuge the blood samples at 3,500-4,000 rpm for 15 minutes at 4°C to separate the plasma.[3]
-
Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[4]
5. Plasma Sample Preparation for UPLC-MS/MS Analysis:
-
Protein Precipitation: To 50 µL of plasma, add 50 µL of an internal standard solution, followed by 100 µL of acetonitrile (B52724) to precipitate proteins.[3]
-
Vortex and Centrifuge: Vortex the mixture for 5 minutes, then centrifuge at 13,000 rpm for 5 minutes at 4°C.[3]
-
Injection: Transfer the supernatant to an autosampler vial and inject an aliquot (e.g., 2 µL) into the UPLC-MS/MS system.[3]
6. UPLC-MS/MS Analysis:
-
Column: Use a suitable C18 column (e.g., HSS T3, 1.8 µm, 2.1x100 mm).[1]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of acetonitrile and water containing 0.1% formic acid.[1][3]
-
Detection: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode.[4]
7. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of apigenin and its metabolism in rat plasma after intravenous bolus administration by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lar.fsu.edu [lar.fsu.edu]
"5-O-Primeverosylapigenin" interference with common assay reagents
Welcome to the Technical Support Center for researchers working with 5-O-Primeverosylapigenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common laboratory assays. As a flavonoid glycoside, this compound shares structural similarities with molecules known to be potential Pan-Assay Interference Compounds (PAINS). Understanding and mitigating these interferences is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It consists of the flavone (B191248) apigenin (B1666066) glycosidically linked to a primeverose sugar moiety. Flavonoids are known to interfere with various biochemical and cell-based assays through several mechanisms:
-
Redox Activity: The phenolic hydroxyl groups on the apigenin backbone can participate in redox reactions, leading to direct reduction of assay reagents (e.g., MTT tetrazolium salts) or generation of reactive oxygen species that can disrupt assay components.
-
Optical Properties: Flavonoids often exhibit intrinsic absorbance and fluorescence, which can overlap with the excitation and/or emission wavelengths of assay fluorophores and chromophores, leading to false-positive or false-negative results.
-
Compound Aggregation: At certain concentrations, flavonoids can form aggregates that may non-specifically sequester and inhibit enzymes or other proteins, leading to misleading results.
-
Chemical Reactivity: The flavonoid structure can be inherently reactive, potentially leading to covalent modification of proteins or other assay components.
Q2: Which common assays are most likely to be affected by this compound?
Based on the known interference patterns of flavonoids, the following assays are particularly susceptible:
-
Cell Viability/Cytotoxicity Assays: Especially those based on tetrazolium salt reduction, such as the MTT, MTS, and XTT assays.
-
Protein Quantification Assays: Colorimetric methods like the Bradford, Lowry, and Bicinchoninic Acid (BCA) assays can be affected.
-
Enzyme Inhibition Assays: Particularly those with redox-sensitive components or that are monitored using colorimetric or fluorometric readouts. Peroxidase-based assays are highly susceptible.
-
Fluorescence-Based Assays: Assays relying on fluorescence detection are prone to interference from the intrinsic fluorescence of flavonoids or quenching effects.
Q3: How can I determine if this compound is interfering in my specific assay?
It is essential to perform control experiments to identify potential assay artifacts. Key control experiments include:
-
Cell-Free Assay Controls: Run the assay with this compound in the absence of cells or the target enzyme. A significant signal in these wells indicates direct interference with the assay reagents.
-
Spectral Profiling: Measure the absorbance and fluorescence spectra of this compound at the concentrations used in your assay to check for overlap with your assay's detection wavelengths.
-
Counter-Screens: Test the compound in an unrelated assay to assess for promiscuous activity, which is a hallmark of PAINS.
Troubleshooting Guides
Issue 1: Unexpected Results in MTT or other Tetrazolium-Based Viability Assays
Symptom: You observe an unexpected increase in "cell viability" at high concentrations of this compound, or your dose-response curve is not behaving as expected.
Potential Cause: Flavonoids like this compound can directly reduce the MTT tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false-positive signal, making the compound appear less cytotoxic or even proliferative.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MTT assay interference.
Detailed Protocol: Cell-Free MTT Reduction Assay
-
Preparation: Prepare a dilution series of this compound in your standard cell culture medium.
-
Assay Setup: In a 96-well plate, add the diluted compound to wells without cells. Include a vehicle control (e.g., DMSO) and a positive control for reduction if available.
-
MTT Addition: Add MTT reagent to each well at the same concentration used in your cellular experiments.
-
Incubation: Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2 for 1-4 hours).
-
Observation: Visually inspect the wells for the formation of a purple color.
-
Quantification: Solubilize the formazan product with DMSO or another suitable solvent and measure the absorbance at the appropriate wavelength (typically 570 nm). A significant increase in absorbance in the compound-containing wells compared to the vehicle control confirms direct MTT reduction.
Issue 2: Inaccurate Protein Concentration Determined by Bradford Assay
Symptom: You observe a higher than expected protein concentration in your samples containing this compound.
Potential Cause: Flavonoids can interfere with the Bradford assay. The Coomassie Brilliant Blue G-250 dye used in the assay binds to proteins, causing a shift in its absorbance maximum.[1] Flavonoids may interact with the dye, leading to an overestimation of protein concentration.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Bradford assay interference.
Detailed Protocol: Protein Precipitation to Remove Interfering Substances
-
Sample Preparation: Take an aliquot of your protein sample containing this compound.
-
Precipitation: Add 4 volumes of ice-cold acetone (B3395972) to the sample.
-
Incubation: Incubate at -20°C for at least 60 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant, which contains the interfering flavonoid.
-
Washing: Gently wash the protein pellet with ice-cold acetone.
-
Drying: Air-dry the pellet to remove residual acetone.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with the Bradford assay.
-
Quantification: Perform the Bradford assay on the resuspended protein sample.
Issue 3: Suspected Non-Specific Inhibition in an Enzyme Assay
Symptom: this compound shows inhibitory activity in your primary enzyme screen, but you are concerned about false positives.
Potential Cause: Flavonoids can cause non-specific enzyme inhibition through various mechanisms, including redox cycling, aggregation, and chemical reactivity.
Troubleshooting Workflow for Non-Specific Inhibition:
Caption: Workflow to diagnose non-specific enzyme inhibition.
Detailed Protocol: Assessing Compound Autofluorescence and Absorbance
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Plate Setup: Dispense the solutions into the wells of a microplate (use a black plate for fluorescence and a clear plate for absorbance).
-
Absorbance Measurement: Use a spectrophotometer to scan the absorbance of the compound across a range of wavelengths that includes your assay's excitation and emission wavelengths.
-
Fluorescence Measurement: Use a spectrofluorometer to measure the fluorescence emission of the compound at the same excitation and emission wavelengths used in your assay.
-
Data Analysis: Plot the absorbance and fluorescence intensity against the compound concentration. Significant absorbance or fluorescence at the assay wavelengths indicates potential interference.
Quantitative Data Summary
Table 1: Potential for Interference of Apigenin and Related Compounds in Common Assays
| Assay Type | Compound | Observed Interference | Potential Outcome | Reference |
| MTT Assay | Apigenin | Low to no direct reduction of MTT. | Less likely to produce false positives compared to other flavonoids. | [4] |
| Apigenin | Inhibits proliferation of various cancer cell lines (IC50 values ranging from 10-76 µM). | True biological effect, but controls are still necessary. | [2][5] | |
| Bradford Assay | Flavonoids (general) | Can interact with Coomassie dye. | Overestimation of protein concentration. | [2] |
| Enzymatic Assays | Apigenin | Inhibits α-glucosidase (IC50 ≈ 10.5 µM). | Potential for true inhibition, but non-specific effects must be ruled out. | [1][6] |
| Flavonoids (general) | Can inhibit peroxidase activity. | Underestimation of product formation in peroxidase-based assays. | [3] |
Table 2: Spectroscopic Properties of Apigenin (Aglycone of this compound)
| Parameter | Wavelength (nm) | Solvent | Reference |
| Absorption Maxima (λmax) | 268, 336 | Methanol | [7][8] |
| Emission Maximum (λem) | 415 | Methanol | [8] |
Note: The addition of the primeverose sugar moiety may slightly alter the spectroscopic properties of the apigenin core.
References
- 1. bio-rad.com [bio-rad.com]
- 2. A Comprehensive Assessment of Apigenin as an Antiproliferative, Proapoptotic, Antiangiogenic and Immunomodulatory Phytocompound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PhotochemCAD | Apigenin [photochemcad.com]
- 8. pubs.acs.org [pubs.acs.org]
How to prevent "5-O-Primeverosylapigenin" precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of "5-O-Primeverosylapigenin" in stock solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a flavonoid glycoside. Flavonoids and their glycosides are a class of natural compounds with a wide range of biological activities. However, they often have limited solubility in aqueous solutions, which can lead to precipitation. The aglycone part of the molecule, apigenin (B1666066), is known to be poorly soluble in water. While the primeverose sugar group enhances water solubility compared to apigenin alone, precipitation can still occur, especially at high concentrations, during storage, or when diluting a stock solution into an aqueous buffer for experiments. This is a critical issue as it can lead to inaccurate compound concentrations and unreliable experimental results.
Q2: What are the best solvents for preparing a this compound stock solution?
-
Dimethyl sulfoxide (B87167) (DMSO): A common choice for creating high-concentration stock solutions due to its excellent solvating power for a wide range of compounds.[1][2]
-
Ethanol: A less toxic alternative to DMSO that can also be effective, although it may have a lower solubilizing capacity for some flavonoids.[1]
-
Dimethylformamide (DMF): Another strong organic solvent suitable for preparing concentrated stock solutions.[1]
When preparing your stock solution, always use a high-purity, anhydrous grade of the chosen solvent to minimize the introduction of water, which can promote precipitation.
Q3: What is the recommended procedure for storing this compound stock solutions?
To maintain the stability and prevent precipitation of your this compound stock solution, the following storage procedures are recommended:
-
Storage Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.
-
Protection from Light: Flavonoids can be light-sensitive. Store solutions in amber vials or wrap the container in aluminum foil to protect it from light.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation and precipitation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Equilibration Before Use: Before opening a frozen aliquot, allow the vial to equilibrate to room temperature to prevent atmospheric moisture from condensing into the solution.
Q4: My this compound stock solution has precipitated. What should I do?
If you observe precipitation in your stock solution, it is not recommended to use the supernatant, as the concentration will be inaccurate. You may attempt to redissolve the precipitate by gentle warming (e.g., in a 37°C water bath) and vortexing or sonication. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Troubleshooting Guide: Preventing Precipitation During Experiments
This guide addresses common precipitation issues that occur when using a this compound stock solution in experiments.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
-
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of the organic solvent from the stock solution is too low to keep the compound dissolved.
-
Solutions:
-
Decrease the Final Concentration: The most direct solution is to lower the working concentration of this compound in your experiment.
-
Increase the Organic Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of the organic solvent (e.g., DMSO) can help maintain solubility. Be sure to include an appropriate solvent control in your experiment.
-
Use a Step-wise Dilution Method: Instead of adding the concentrated stock directly to the full volume of the aqueous buffer, first, create an intermediate dilution in a smaller volume of the buffer. Then, add this intermediate dilution to the final volume. This prevents localized high concentrations that can trigger precipitation.
-
Ensure Rapid Mixing: When adding the stock solution to the aqueous buffer, vortex or pipette the solution vigorously to promote rapid dispersion.
-
Issue 2: Precipitation Over Time During Incubation
-
Cause: The compound may be slowly coming out of solution due to temperature fluctuations, interactions with components in the experimental media, or inherent instability in the aqueous environment over time.
-
Solutions:
-
Maintain Consistent Temperature: Flavonoid solubility can be temperature-dependent. Ensure that the temperature of your solutions is stable throughout the experiment.
-
Check the pH of the Buffer: The solubility of flavonoids can be influenced by pH. While specific pKa values for this compound are not available, the ionization state of the hydroxyl groups on the apigenin structure can affect solubility. Consider if the pH of your buffer system is optimal.
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh aqueous dilutions of this compound for each experiment to minimize the risk of precipitation over time. Aqueous solutions of apigenin are not recommended for storage for more than one day.[1]
-
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for Flavonoid Glycoside Stock Solutions
| Parameter | Recommendation | Rationale |
| Primary Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol | These polar organic solvents are effective at dissolving flavonoids and their glycosides for concentrated stock solutions.[1] |
| Solvent Grade | Anhydrous, high-purity | Minimizes the introduction of water, which can reduce solubility and promote precipitation. |
| Stock Concentration | Prepare at a concentration that ensures stability and minimizes the volume needed for dilution. | Highly concentrated stocks may be more prone to precipitation upon freezing or dilution. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Low temperatures slow down potential degradation of the compound. |
| Storage Conditions | Aliquoted in amber vials, protected from light | Prevents degradation from repeated freeze-thaw cycles and light exposure. |
| Aqueous Solution Stability | Prepare fresh for each experiment; do not store for more than one day. | Flavonoids can be unstable and precipitate in aqueous solutions over time.[1][3] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO (or another suitable organic solvent) to achieve the desired stock concentration.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber) tubes.
-
Store Properly: Store the aliquots at -20°C or -80°C until use.
Mandatory Visualization
Caption: Troubleshooting workflow for preventing this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Evaluation of properties of apigenin and [G-3H]apigenin and analytic method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
"5-O-Primeverosylapigenin" purification challenges and solutions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-O-Primeverosylapigenin. Below you will find troubleshooting guidance and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and other flavonoid glycosides.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | Incomplete Extraction: The solvent system may not be optimal for extracting a diglycoside like this compound. | Optimize the extraction solvent. Consider using a moderately polar solvent system like 80% methanol (B129727) or ethanol (B145695). Techniques like ultrasound-assisted or microwave-assisted extraction can also improve efficiency.[1] |
| Compound Degradation: Flavonoids can be sensitive to high temperatures, extreme pH, and prolonged extraction times.[1] The glycosidic bond of this compound may be susceptible to hydrolysis under acidic conditions. | Maintain a neutral pH during extraction and purification. Avoid excessive heat; if heating is necessary, use a water bath with controlled temperature and minimize the duration. Store extracts and fractions at low temperatures and protected from light. | |
| Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase of your chromatography column (e.g., silica (B1680970) gel). | Consider using a different stationary phase. For polar glycosides, reversed-phase C18 or Sephadex LH-20 are often more suitable. Polyamide resin can also be effective for capturing flavonoids.[2] | |
| Co-elution with Impurities | Similar Polarity of Compounds: Plant extracts are complex mixtures, and other flavonoids or glycosides with similar polarities can co-elute with your target compound. | Optimize your chromatography method: - Column Chromatography: Use a shallower solvent gradient to improve separation. Consider sequential purification steps with different stationary phases (e.g., silica gel followed by Sephadex LH-20).[3] - HPLC: Adjust the gradient profile of your mobile phase. A slower, more gradual increase in the organic solvent can enhance resolution. Experiment with different columns (e.g., C18, Phenyl-Hexyl) to exploit different separation selectivities. |
| Isomeric Impurities: Your extract may contain isomers of this compound (e.g., glycosylation at a different position) which are notoriously difficult to separate. | High-resolution techniques like preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) are often necessary for isomer separation.[4][5] Fine-tuning the mobile phase composition is critical. | |
| Peak Tailing in HPLC Analysis | Secondary Interactions with Stationary Phase: Residual acidic silanol (B1196071) groups on the silica-based C18 column can interact with the hydroxyl groups of the flavonoid, causing peak tailing. | Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This will protonate the silanol groups and reduce these secondary interactions. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | Dilute your sample before injection or reduce the injection volume. | |
| Column Contamination: Buildup of impurities on the column can affect peak shape. | Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high concentration of acetonitrile) to remove contaminants. | |
| Compound Instability During Purification | Hydrolysis of Glycosidic Bond: The primeveroside moiety may be cleaved under acidic or enzymatic conditions. | Maintain a neutral pH throughout the purification process. If using acidic modifiers in your mobile phase, use them at low concentrations (e.g., 0.1%). Ensure all solvents and reagents are free of contaminating enzymes. |
| Oxidation: Flavonoids can be susceptible to oxidation, especially at higher pH and in the presence of certain metal ions. | Work with degassed solvents and consider adding an antioxidant like ascorbic acid to your extraction solvent. Store fractions under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the best initial steps for purifying this compound from a crude plant extract?
A1: A common and effective initial strategy involves a multi-step approach. First, perform a preliminary fractionation of the crude extract using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and n-butanol). Flavonoid glycosides like this compound are typically enriched in the more polar fractions (ethyl acetate and n-butanol). Following this, column chromatography over polyamide or macroporous resin (e.g., Diaion HP-20) can be used to further enrich the flavonoid glycoside fraction and remove non-flavonoid impurities.[2]
Q2: Which column chromatography techniques are most suitable for the purification of this compound?
A2: For a flavonoid diglycoside like this compound, several techniques can be employed:
-
Sephadex LH-20: This is an excellent choice for separating flavonoids. Elution is typically performed with methanol or ethanol-water mixtures.[6]
-
Reversed-Phase C18: This is a popular choice for both preparative and analytical HPLC. It separates compounds based on hydrophobicity.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the preparative separation of polar compounds like flavonoid glycosides directly from crude extracts, minimizing sample loss due to irreversible adsorption.[4][5][7][8]
Q3: What are some recommended solvent systems for the preparative HPLC of this compound?
A3: A common mobile phase for the reversed-phase HPLC purification of flavonoid glycosides is a gradient of acetonitrile (B52724) (or methanol) and water. The water is often acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape. A typical gradient might start with a low percentage of organic solvent (e.g., 10-20%) and gradually increase to elute the more retained compounds. The exact gradient profile will need to be optimized for your specific separation.[9]
Q4: How can I monitor the purification process effectively?
A4: Thin Layer Chromatography (TLC) is a simple and rapid method for monitoring the fractions from column chromatography. Use a suitable mobile phase to separate the compounds and visualize the spots under UV light (254 nm and 366 nm). For more precise monitoring and purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the method of choice.
Q5: My purified this compound appears to be degrading over time. How can I improve its stability?
A5: Flavonoid glycosides can be unstable, particularly in solution. To enhance stability, store the purified compound as a dry powder at low temperatures (e.g., -20°C) and protected from light. If it must be stored in solution, use a high-purity solvent, degas the solvent to remove oxygen, and store at low temperatures. Avoid repeated freeze-thaw cycles. The stability of flavonoids is known to be affected by factors such as temperature, pH, and the solvent used.[10]
Experimental Protocols
General Protocol for the Isolation of this compound
This protocol provides a general workflow for the purification of this compound from a plant source. Optimization will be required at each step for specific applications.
1. Extraction:
- Air-dry and grind the plant material to a fine powder.
- Extract the powder with 80% methanol in water at room temperature with agitation for 24 hours. Repeat the extraction three times.
- Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Preliminary Fractionation (Optional but Recommended):
- Suspend the crude extract in water and perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.
- Collect the ethyl acetate and n-butanol fractions, as these are likely to contain the flavonoid glycosides.
- Concentrate these fractions to dryness.
3. Column Chromatography (Enrichment):
- Stationary Phase: Polyamide resin or Sephadex LH-20.
- Sample Loading: Dissolve the enriched fraction (from step 2) in a minimal amount of the initial mobile phase and load it onto the column.
- Elution (Polyamide): Elute with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
- Elution (Sephadex LH-20): Elute with 100% methanol.[6]
- Fraction Collection and Analysis: Collect fractions and monitor by TLC or HPLC to identify those containing this compound. Pool the relevant fractions and concentrate.
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
- Column: A reversed-phase C18 column is a common choice.
- Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A).
- Gradient Program (Example):
- 0-5 min: 15% B
- 5-35 min: 15-40% B
- 35-40 min: 40-100% B
- 40-45 min: 100% B (wash)
- 45-50 min: 100-15% B (re-equilibration)
- Detection: UV detector at a wavelength of approximately 268 nm and 335 nm.[11][12]
- Fraction Collection: Collect the peak corresponding to this compound.
- Final Step: Evaporate the solvent to obtain the purified compound. Assess the purity using analytical HPLC.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield or purity in purification.
References
- 1. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 2. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preparative isolation and purification of three flavonoid glycosides from Taraxacum mongolicum by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. online.bamu.ac.in [online.bamu.ac.in]
- 12. ijhsr.org [ijhsr.org]
Technical Support Center: 5-O-Primeverosylapigenin Experimental Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results involving 5-O-Primeverosylapigenin.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the extraction, purification, quantification, and biological analysis of this compound and related flavonoid glycosides.
1.1 Extraction and Purification Issues
| Question | Possible Causes | Troubleshooting Steps |
| Low extraction yield of this compound. | - Inappropriate solvent selection. Flavonoid glycosides have different polarities compared to their aglycones. - Incomplete cell wall disruption. - Suboptimal extraction conditions (time, temperature). - Degradation of the compound during extraction. | - Solvent Optimization: Test a range of solvents with varying polarities, such as methanol (B129727), ethanol, and their aqueous mixtures (e.g., 70-80% methanol or ethanol).[1] For complex matrices, a pre-extraction with a non-polar solvent like hexane (B92381) can remove lipids. - Enhanced Disruption: Ensure the plant material is finely ground. Employ techniques like ultrasonication or microwave-assisted extraction to improve cell wall breakage. - Parameter Adjustment: Optimize extraction time and temperature. Prolonged extraction at high temperatures can lead to degradation. - Degradation Prevention: Extract under reduced light and in an inert atmosphere (e.g., nitrogen) if the compound is found to be light or oxygen sensitive. |
| Co-elution of impurities during purification. | - Similar polarities of the target compound and impurities. - Overloading of the chromatography column. - Inappropriate stationary or mobile phase. | - Chromatography Optimization: Employ multi-step purification using different chromatography techniques (e.g., column chromatography with silica (B1680970) gel or polyamide, followed by preparative HPLC).[2] - Gradient Elution: Use a gradient elution in preparative HPLC to improve separation. - Column Loading: Reduce the amount of crude extract loaded onto the column. - Alternative Stationary Phases: Consider using different stationary phases like C18, phenyl-hexyl, or specialized columns for flavonoid separation. |
| Loss of compound during solvent evaporation. | - High temperature during evaporation. - Volatility of the compound (less common for glycosides). | - Gentle Evaporation: Use a rotary evaporator at a low temperature (e.g., < 40°C) and reduced pressure. - Nitrogen Stream: For small volumes, evaporate the solvent under a gentle stream of nitrogen. |
1.2 Quantification (HPLC) Issues
| Question | Possible Causes | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC chromatogram. | - Inappropriate mobile phase pH. - Column overload. - Column degradation. - Interaction of the analyte with active sites on the stationary phase. | - pH Adjustment: Adjust the mobile phase pH with additives like formic acid or acetic acid (typically 0.1%) to ensure the analyte is in a single ionic form. - Sample Dilution: Dilute the sample to avoid overloading the column. - Column Maintenance: Use a guard column and regularly flush the column. If the problem persists, replace the column. - Mobile Phase Additives: Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites. |
| Inconsistent retention times. | - Fluctuations in column temperature. - Changes in mobile phase composition. - Column aging. | - Temperature Control: Use a column oven to maintain a constant temperature. - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure thorough mixing. - Column Equilibration: Equilibrate the column with the mobile phase for a sufficient time before injecting samples. |
| Low signal intensity or no peak detected. | - Low concentration of the analyte. - Inappropriate detection wavelength. - Degradation of the compound in the sample solution. - Matrix effects causing ion suppression (in LC-MS). | - Sample Concentration: Concentrate the sample or inject a larger volume. - Wavelength Optimization: Determine the optimal UV absorbance wavelength for this compound by running a UV scan of a standard solution. For apigenin (B1666066) glycosides, this is typically in the range of 330-350 nm. - Sample Stability: Store sample solutions at low temperatures and protected from light. Analyze samples as soon as possible after preparation. - Sample Cleanup: Use solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components. |
1.3 Biological Assay Issues
| Question | Possible Causes | Troubleshooting Steps |
| High variability in cell-based assay results. | - Inconsistent cell seeding density. - Variation in treatment times. - Poor solubility of the compound in the cell culture medium. - Cell line instability or high passage number. | - Standardize Cell Culture: Maintain a consistent cell seeding density and ensure even cell distribution in multi-well plates. - Precise Timing: Use a multichannel pipette or automated liquid handler for simultaneous addition of the compound to all wells. - Solubility Enhancement: Dissolve the compound in a suitable solvent (e.g., DMSO) at a high concentration and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all treatments, including controls. - Cell Line Maintenance: Use cells with a low passage number and regularly check for mycoplasma contamination. |
| No observable effect of the compound in a biological assay. | - The compound is not active at the tested concentrations. - The compound has degraded. - The chosen assay is not appropriate for the compound's mechanism of action. | - Concentration Range: Test a wider range of concentrations, including higher concentrations if no toxicity is observed. - Compound Integrity: Verify the purity and integrity of the compound using HPLC or LC-MS. - Assay Selection: Based on the known activities of similar compounds (e.g., apigenin), select appropriate assays. For example, if testing for anti-inflammatory effects, consider assays that measure the inhibition of pro-inflammatory cytokines or pathways like NF-κB.[3] |
Section 2: Frequently Asked Questions (FAQs)
2.1 General
-
Q: What is this compound?
-
A: this compound is a flavonoid glycoside. It consists of the flavone (B191248) apigenin attached to a primeverose sugar moiety at the 5-hydroxyl position.
-
-
Q: Where can I obtain this compound?
-
A: This compound is not as common as other apigenin glycosides. It may be isolated from certain plant sources or can be chemically synthesized. Several chemical suppliers may offer it as a research compound.
-
2.2 Physicochemical Properties
-
Q: What is the solubility of this compound?
-
Q: How stable is this compound?
-
A: Detailed stability studies for this compound are not widely published. Flavonoid glycosides can be susceptible to degradation under harsh pH conditions and high temperatures. It is advisable to store the compound in a cool, dark, and dry place. Solutions should be prepared fresh, and for longer-term storage, they should be kept at -20°C or below.
-
2.3 Experimental Protocols
-
Q: Is there a standard protocol for extracting this compound from plant material?
-
A: A universal protocol does not exist as the optimal method depends on the plant matrix. A general approach for extracting apigenin glycosides involves the following steps:
-
Drying and grinding the plant material.
-
Extraction with a polar solvent (e.g., 70% methanol) using techniques like maceration, sonication, or reflux.
-
Filtration and concentration of the crude extract under reduced pressure.
-
Fractionation of the crude extract using liquid-liquid partitioning (e.g., with ethyl acetate (B1210297) and water) to separate compounds based on polarity.
-
Purification of the desired fraction using column chromatography (e.g., silica gel, polyamide, or Sephadex LH-20).[2]
-
Final purification by preparative HPLC.
-
-
-
Q: How can I quantify this compound using HPLC?
-
A: A validated HPLC-UV method for the direct quantification of this compound would require a certified reference standard. In the absence of a specific standard, semi-quantification can be performed using a standard of a structurally related compound like apigenin-7-O-glucoside, with the acknowledgment of potential inaccuracies. A typical HPLC method for apigenin glycosides would involve:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) and water, with an acidic modifier (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the compound's maximum absorbance wavelength (around 330-350 nm).
-
Quantification: Based on a calibration curve of a suitable standard.
-
-
-
Q: What are some relevant biological assays to test the activity of this compound?
-
A: Based on the known activities of apigenin and its glycosides, relevant assays include:
-
Antioxidant Activity: DPPH, ABTS, or ORAC assays.[4]
-
Anti-inflammatory Activity: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages, or assessment of NF-κB pathway activation.[3]
-
Anticancer Activity: Cell viability assays (e.g., MTT) on various cancer cell lines, and apoptosis assays (e.g., flow cytometry with Annexin V/PI staining).
-
-
Section 3: Data Presentation
3.1 Physicochemical Properties of Apigenin and Related Glycosides (for reference)
| Property | Apigenin | Apigenin-7-O-glucoside | This compound (Predicted) |
| Molecular Formula | C₁₅H₁₀O₅ | C₂₁H₂₀O₁₀ | C₂₆H₂₈O₁₄ |
| Molecular Weight | 270.24 g/mol | 432.38 g/mol | 564.49 g/mol |
| Solubility | Poorly soluble in water; soluble in DMSO and ethanol. | More soluble in polar solvents than apigenin. | Expected to have higher polarity and better solubility in polar solvents than apigenin-7-O-glucoside. |
| LogP (Predicted) | ~2.5 | ~0.5 | <-1.0 |
3.2 Typical HPLC-UV Parameters for Apigenin Glycoside Analysis
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 335 nm |
Section 4: Experimental Protocols
4.1 Protocol: Extraction and Partial Purification of Apigenin Glycosides
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extraction: Macerate 10 g of the powdered material in 100 mL of 80% methanol for 24 hours at room temperature with occasional shaking. Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure at 40°C to obtain the crude extract.
-
Fractionation: Suspend the crude extract in 100 mL of water and perform liquid-liquid partitioning sequentially with 100 mL of n-hexane, chloroform, and ethyl acetate (three times each). The apigenin glycosides are expected to be enriched in the ethyl acetate and/or aqueous fractions.
-
Column Chromatography: Subject the enriched fraction to column chromatography on silica gel or polyamide, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol, respectively, to further separate the compounds.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system and visualize the spots under UV light.
4.2 Protocol: In Vitro Antioxidant Activity (DPPH Assay)
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol or DMSO and make serial dilutions to obtain a range of concentrations.
-
Assay: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.
Section 5: Visualization
Caption: A generalized workflow for the extraction, purification, and analysis of this compound.
Caption: Postulated inhibitory effect of apigenin glycosides on the NF-κB signaling pathway.
References
- 1. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apigenin-7-glycoside prevents LPS-induced acute lung injury via downregulation of oxidative enzyme expression and protein activation through inhibition of MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protective Activity of Apigenin Against Bone and Cartilage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Apigenin and its Glycoside, 5-O-Primeverosylapigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the flavonoid aglycone, apigenin (B1666066), and its glycosylated derivative, 5-O-Primeverosylapigenin. Due to the limited availability of direct experimental data for this compound, this comparison will also draw upon data from structurally similar compounds, such as apigenin-5-O-glucoside, to provide a comprehensive overview. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.
Introduction
Apigenin (4′,5,7-trihydroxyflavone) is a widely studied natural flavonoid found in various fruits, vegetables, and herbs. It is known for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In nature, apigenin often exists in glycosylated forms, where a sugar moiety is attached to the aglycone. This compound is one such glycoside, with a primeverose sugar unit attached at the 5-hydroxyl position. The addition of this sugar moiety can significantly alter the physicochemical properties of the parent molecule, such as its solubility, stability, and bioavailability, which in turn can influence its biological activity. This guide aims to compare the known biological effects of apigenin with those of its 5-O-primeverosyl derivative.
Comparative Biological Activity
Antioxidant Activity
Apigenin is a well-established antioxidant, capable of scavenging free radicals and chelating metal ions. The antioxidant capacity of flavonoids is often attributed to the number and arrangement of hydroxyl groups on their aromatic rings.
Limited direct quantitative data exists for the antioxidant activity of this compound. However, studies on other apigenin O-glycosides suggest that glycosylation can influence this activity. For instance, O-glycosylation of apigenin has been reported to potentially decrease its antioxidant potential in in-vitro assays. This is often because the sugar moiety can sterically hinder the access of the hydroxyl groups to free radicals.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | Result | Reference |
| Apigenin | DPPH Radical Scavenging | IC50 values vary by study, generally potent | [General knowledge] |
| Apigenin | FRAP (Ferric Reducing Antioxidant Power) | Shows significant reducing power | [General knowledge] |
| Apigenin-5-O-glucoside | General Antioxidant Properties | Possesses antioxidant and reactive properties | [1] |
Anti-inflammatory Activity
Apigenin exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
A comparative study on apigenin glycosides has provided insights into the anti-inflammatory potential of apigenin-5-O-glucoside. The study indicated that apigenin-5-O-glucoside had minimal inhibitory effects on the production of several key inflammatory cytokines, with the exception of its ability to repress the gene expression of the anti-inflammatory cytokine IL-10[2]. This suggests that glycosylation at the 5-position may attenuate the broad-spectrum anti-inflammatory activity observed for the aglycone.
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Cell Line | Parameter Measured | Result | Reference |
| Apigenin | Various | IL-1β, IL-6, TNF-α | Significant inhibition | [General knowledge] |
| Apigenin-5-O-glucoside | THP-1 | IL-1β, IL-6, TNF-α | No significant inhibition | [2] |
| Apigenin-5-O-glucoside | THP-1 | IL-10 mRNA | Repressed gene expression (P<0.01) | [2] |
Anticancer Activity
Apigenin has been extensively investigated for its anticancer properties, which include inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines.
Information regarding the specific anticancer activity of this compound is scarce. However, studies on other apigenin glycosides, such as apigenin-7-O-glucoside, have demonstrated anticancer effects, including the induction of apoptosis and inhibition of cancer cell proliferation. It is plausible that this compound may also possess anticancer properties, although likely with different potency compared to apigenin due to differences in cell uptake and metabolism.
Table 3: Comparison of Anticancer Activity
| Compound | Cancer Cell Line | Activity | Result | Reference |
| Apigenin | Various | Apoptosis, Cell Cycle Arrest, Anti-proliferative | Potent activity | [General knowledge] |
| Apigenin-7-O-glucoside | HCT116 (Colon) | Cytotoxicity | IC50: 15 µM | [General knowledge] |
| Apigenin-7-O-glucoside | HeLa (Cervical) | Cytotoxicity | IC50: 47.26 µM (at 48h) | [General knowledge] |
Note: Data for apigenin-7-O-glucoside is presented as a representative apigenin glycoside due to the lack of specific data for this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds (dissolved in methanol), and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), test compounds, and a ferrous sulfate (B86663) standard.
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add the FRAP reagent to each well of a 96-well plate.
-
Add the test compounds and ferrous sulfate standards to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using the ferrous sulfate standards, and the antioxidant capacity of the samples is expressed as ferrous ion equivalents.
-
Measurement of Inflammatory Cytokines (IL-6 and TNF-α)
This protocol describes the measurement of cytokine production in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., macrophages like RAW 264.7 or human THP-1 monocytes) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants for cytokine analysis.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit for the specific cytokine (e.g., IL-6 or TNF-α).
-
Coat a 96-well plate with the capture antibody.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
-
Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cancer cells with the test compounds for a desired time.
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Signaling Pathways and Experimental Workflows
The biological activities of apigenin are mediated through its interaction with various cellular signaling pathways. Glycosylation can affect how the molecule interacts with these pathways.
Caption: General experimental workflow for assessing the biological activities of flavonoids.
Caption: Simplified signaling pathways of apigenin and the potential influence of glycosylation.
Conclusion
Apigenin is a flavonoid with well-documented antioxidant, anti-inflammatory, and anticancer activities. The glycosylation of apigenin, as in this compound, can significantly impact its biological profile. Based on the available evidence for structurally similar compounds, it is likely that this compound possesses some biological activities, but its potency may differ from that of its aglycone. Specifically, the anti-inflammatory activity appears to be attenuated by glycosylation at the 5-position. The effect on antioxidant and anticancer activities requires further direct investigation. The differences in activity are likely attributable to altered bioavailability, cell uptake, and the potential need for enzymatic hydrolysis to release the active aglycone. Further research, including direct comparative studies, is essential to fully elucidate the therapeutic potential of this compound.
References
Comparison of different "5-O-Primeverosylapigenin" quantification methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of 5-O-Primeverosylapigenin, a naturally occurring flavone (B191248) glycoside with potential therapeutic properties. We will explore common analytical techniques, presenting their performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Introduction to this compound
This compound belongs to the flavonoid class of secondary metabolites found in various plants. It is a glycoside of apigenin (B1666066), where a primeverose sugar molecule is attached to the apigenin backbone. The accurate measurement of this compound in plant extracts, formulations, or biological samples is crucial for quality control, pharmacokinetic studies, and understanding its biological activity. The primary methods for its quantification include High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Photodiode Array (PDA) detection, and the more sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS). While UV-Vis spectrophotometry can be used for the general estimation of total flavonoids, it lacks the specificity required for the precise quantification of individual glycosides like this compound in complex mixtures.
Comparison of Quantification Methods
The choice of an analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of the most common techniques. While specific validation data for this compound is not abundant in publicly available literature, the following table summarizes typical performance characteristics for structurally similar apigenin glycosides or the aglycone, apigenin, which can serve as a benchmark.
| Parameter | High-Performance Liquid Chromatography (HPLC-DAD/PDA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV-Vis absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. | Measurement of light absorbance of the compound, often after a colorimetric reaction. |
| Specificity | Moderate to High. Can distinguish between different flavonoids based on retention time and UV spectra. | Very High. Provides structural information and can differentiate isomers. | Low. Prone to interference from other compounds that absorb at similar wavelengths. |
| Linearity (R²)¹ | > 0.999[1][2] | > 0.995[2][3] | > 0.999 (for apigenin) |
| Limit of Detection (LOD)¹ | 0.006 - 0.1 µg/mL[1] | 0.4 - 6.25 ng/mL[4] | ~0.1 µg/mL (for apigenin) |
| Limit of Quantification (LOQ)¹ | 0.020 - 0.3 µg/mL[1] | 1.2 - 18.95 ng/mL[4] | ~0.3 µg/mL (for apigenin) |
| Accuracy (% Recovery)¹ | 97 - 106%[1] | 81 - 108%[2] | 99 - 100% (for apigenin) |
| Precision (%RSD)¹ | < 3%[1] | < 15%[4] | < 2% (for apigenin) |
| Advantages | Robust, widely available, good for routine analysis. | High sensitivity and selectivity, suitable for complex matrices. | Simple, low cost, rapid for total flavonoid estimation. |
| Disadvantages | Lower sensitivity than LC-MS/MS, potential for co-elution. | Higher equipment and operational cost, requires expertise. | Lacks specificity for individual compounds, not suitable for complex mixtures. |
¹ Data presented is for structurally similar flavonoids (e.g., other apigenin glycosides, quercetin, luteolin) or the aglycone apigenin and should be considered as representative. Method validation is essential for specific applications.
Experimental Protocols
Detailed methodologies are critical for replicating and validating analytical methods. Below are representative protocols for the quantification of flavonoid glycosides, which can be adapted for this compound.
Sample Preparation: Extraction from Plant Material
A crucial first step in the analysis of this compound from plant sources is the efficient extraction of the compound.
-
Grinding: The dried plant material (e.g., leaves, flowers) is ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is extracted with a suitable solvent. Methanol (B129727) or ethanol, often in combination with water (e.g., 80% methanol), are commonly used for extracting flavonoids.[5]
-
Extraction Technique: Maceration, sonication, or Soxhlet extraction can be employed. Sonication is often preferred for its efficiency and reduced extraction time.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification (Optional): For cleaner samples, the crude extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.
High-Performance Liquid Chromatography (HPLC-PDA) Method
This method is suitable for the routine quantification of this compound in plant extracts.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.
-
Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:
-
Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile (B52724) or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more non-polar compounds.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Column Temperature: Maintained at around 25-30 °C.
-
Detection: The PDA detector is set to scan a range of wavelengths (e.g., 200-400 nm) to obtain the UV spectrum of the eluting compounds. Quantification is typically performed at the maximum absorption wavelength (λmax) of the apigenin backbone, which is around 335-350 nm.
-
Quantification: A calibration curve is constructed by injecting known concentrations of a this compound standard and plotting the peak area against the concentration. The concentration in the sample is then determined from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For highly sensitive and selective quantification, especially in complex biological matrices, an LC-MS/MS method is preferred.
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or similar column with smaller particle size (e.g., < 2 µm) suitable for UHPLC.
-
Mobile Phase: Similar to HPLC, typically a gradient of water and acetonitrile or methanol with formic acid.
-
Flow Rate: A lower flow rate, often in the range of 0.2-0.5 mL/min, is used with UHPLC systems.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI is commonly used, often in negative ion mode for flavonoids.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion that is formed upon fragmentation. This highly selective detection method minimizes interference from other compounds.
-
-
Quantification: Similar to HPLC, a calibration curve is generated using a standard of this compound. An internal standard (a structurally similar compound not present in the sample) is often used to improve accuracy and precision.
Visualizing the Workflow
To better understand the process of quantifying this compound, the following diagrams illustrate a typical experimental workflow and the logic of method selection.
Conclusion
The quantification of this compound can be effectively achieved using chromatographic techniques. HPLC-PDA offers a robust and reliable method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for challenging matrices or trace-level detection. While UV-Vis spectrophotometry is a simple and cost-effective tool, its lack of specificity makes it unsuitable for the accurate quantification of individual flavonoid glycosides in complex samples. The selection of the most appropriate method should be guided by the specific research question, the nature of the sample, and the available resources. Proper method validation is crucial to ensure the accuracy and reliability of the obtained quantitative data.
References
A Comparative Guide to Validating the Mechanism of Action of 5-O-Primeverosylapigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of 5-O-Primeverosylapigenin, a glycoside derivative of the naturally occurring flavonoid, apigenin (B1666066). While apigenin is known for its antioxidant, anti-inflammatory, and anti-cancer properties, specific experimental data on this compound is limited.[1] This document outlines key experiments and compares potential outcomes with established data from apigenin and its other derivatives, offering a strategic approach to its pharmacological evaluation.
Antioxidant Activity Validation
Apigenin and its derivatives are recognized for their potent antioxidant properties, which include scavenging free radicals and chelating metal ions.[1][2] A primary step in validating the mechanism of this compound is to quantify its antioxidant capacity in comparison to its parent compound, apigenin, and other well-established antioxidants.
Comparative Data on Antioxidant Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays for various apigenin derivatives and standard antioxidants. This serves as a benchmark for evaluating the potential performance of this compound.
| Compound/Derivative | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Apigenin Derivative 4e | 0.09[2] | Gallic Acid | 4.39[2] |
| Apigenin Derivative 4i | 2.74[2] | Trolox | ~10.45 (H. perforatum extract)[3] |
| Apigenin Derivative 4j | 2.90[2] | Vitamin E | More potent than Vit E at 10⁻⁴ mol/L[4] |
| This compound | To be determined |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for assessing in vitro antioxidant activity.[5]
-
Preparation of Reagents : Prepare a stock solution of this compound and reference antioxidants (e.g., Gallic acid, Trolox) in methanol (B129727). Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure :
-
Add 200 µL of various concentrations of the test compound solution to 4 mL of the methanolic DPPH solution.[5]
-
Shake the mixture vigorously and incubate for 30 minutes at room temperature in the dark.[5]
-
Measure the absorbance of the mixture at 517 nm using a spectrophotometer.[5]
-
A control sample containing only methanol and the DPPH solution is measured.
-
-
Data Analysis : The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value, the concentration required to inhibit 50% of the DPPH radical formation, is then determined by plotting the percentage of inhibition against the concentration.[5]
Workflow for Antioxidant Activity Screening
Caption: Workflow for DPPH antioxidant assay.
Anti-inflammatory Activity Validation
Flavonoids, including apigenin, exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK, which regulate the production of pro-inflammatory mediators.[1][6] Validating this mechanism for this compound involves assessing its ability to suppress inflammatory responses in cellular models.
Signaling Pathway: NF-κB and MAPK Inhibition
Apigenin has been shown to suppress the expression of pro-inflammatory cytokines by inhibiting the nuclear translocation of NF-κB and modulating MAPK signaling cascades.[7] The diagram below illustrates the putative points of intervention for a flavonoid like this compound in these pathways.
Caption: Putative inhibition of inflammatory pathways.
Comparative Data on Anti-inflammatory Activity
This table provides a template for comparing the inhibitory effects of this compound on the production of key inflammatory mediators against apigenin and a standard anti-inflammatory drug.
| Compound | Cell Line | Stimulant | Mediator Inhibited | % Inhibition / IC50 |
| Apigenin | RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | Significant suppression[7] |
| Apigenin | RAW 264.7 | LPS | NO, PGE₂ | Significant inhibition[8] |
| 8-Prenylapigenin | RAW 264.7 | LPS | TNF-α, iNOS, COX-2 | Effective inhibition[8] |
| This compound | RAW 264.7 | LPS | TNF-α, IL-6, NO | To be determined |
Experimental Protocol: LPS-Induced Inflammation in Macrophages
This protocol details how to measure the anti-inflammatory effects of a test compound in a cell-based assay.[9]
-
Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment : Seed cells in 96-well plates. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation : Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Quantification of Mediators :
-
Nitric Oxide (NO) : Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6) : Collect the cell culture supernatant and quantify the concentration of cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9]
-
-
Data Analysis : Compare the levels of NO and cytokines in the compound-treated groups with the LPS-only stimulated group to determine the percentage of inhibition. Calculate IC50 values where applicable.
Antiproliferative Activity Validation
Apigenin and its synthetic derivatives have demonstrated antiproliferative activity against various human cancer cell lines, suggesting potential applications in oncology.[10][11] Evaluating this compound for similar effects is a crucial component of its mechanistic validation.
Comparative Data on Antiproliferative Activity
The following table shows the antiproliferative activity (IC50) of different apigenin derivatives against human cancer cell lines, using the standard chemotherapeutic agent 5-Fluorouracil (5-FU) as a comparator.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Apigenin Derivative 6 | HT-29 (colorectal) | 2.03 ± 0.22[11] | 5-FU | HT-29 | 12.92 ± 0.61[11] |
| Apigenin Derivative 6 | HL-60 (leukemia) | 2.25 ± 0.42[11] | 5-FU | HL-60 | 9.56 ± 0.16[11] |
| Apigenin Derivative 4j | A549, HeLa, HepG2, MCF-7 | Most active of series[10] | Apigenin | A549, HeLa, HepG2, MCF-7 | Less active than 4j[10] |
| This compound | Various | To be determined |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[10][11]
-
Cell Seeding : Seed human cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound, a vehicle control, and a positive control (e.g., 5-FU). Incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.
Workflow for Antiproliferative Screening
Caption: Workflow for MTT antiproliferative assay.
References
- 1. Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidative activity of natural isorhapontigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antioxidant Capacity and Phenolic Content of Agriophyllum pungens Seed Extracts from Mongolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Apigenin Derivatives as Antibacterial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-O-Primeverosylapigenin
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the flavonoid glycoside 5-O-Primeverosylapigenin. While specific cross-validation studies on this particular molecule are not extensively published, this guide draws upon established methodologies for closely related flavonoid glycosides to offer a robust comparative framework. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Quantitative Comparison
The selection of an analytical method hinges on its performance characteristics. The following tables summarize typical validation parameters for HPLC-PDA and LC-MS/MS methods based on data from the analysis of flavonoid glycosides, including apigenin (B1666066) derivatives. These values serve as a benchmark for what can be expected when developing and validating a method for this compound.
Table 1: Comparison of HPLC-PDA and LC-MS/MS Method Performance for Flavonoid Glycoside Quantification
| Parameter | HPLC-PDA | LC-MS/MS | Advantage |
| Linearity (r²) | > 0.999[1] | > 0.99[2] | Both methods exhibit excellent linearity. |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL[1] | 0.200 ng/mL[3] | LC-MS/MS offers significantly lower detection limits. |
| Limit of Quantitation (LOQ) | 0.24–1.78 µg/mL[1] | 0.50 ng/mL[2] | LC-MS/MS is superior for quantifying trace amounts. |
| Precision (%RSD) | < 2%[1] | < 15%[2] | HPLC-PDA can offer higher precision. |
| Accuracy (% Recovery) | 94.70–105.81%[1] | 86.5–90.1%[2] | Both methods demonstrate good accuracy. |
| Selectivity | Moderate | High | LC-MS/MS provides superior selectivity, crucial for complex matrices. |
Table 2: Typical Validation Parameters for Flavonoid Analysis
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | > 0.999 |
| Intra-day Precision (%RSD) | < 15% | < 5% |
| Inter-day Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 80–120% | 95–105% |
| Specificity/Selectivity | No interference at the retention time of the analyte | High |
| Robustness | %RSD < 15% for deliberate small changes in method parameters | Robust to minor changes in mobile phase composition and flow rate. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-PDA and LC-MS/MS analysis of flavonoid glycosides.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is a robust and widely used technique for the quantification of flavonoids.
1. Sample Preparation (Solid-Liquid Extraction):
-
Weigh 1 gram of the dried plant material containing this compound.
-
Add 25 mL of methanol:water (7:3 v/v).
-
Sonicate the mixture at 60°C for 1 hour.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon membrane filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system equipped with a photodiode array detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Gradient Program: A typical gradient might start at 10% B, increasing to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Flavonoids typically have absorbance maxima between 250 and 380 nm. For apigenin glycosides, a wavelength of around 330-350 nm is often used.
-
Injection Volume: 10 µL.
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and inject them in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Precision: Analyze replicate injections of a standard solution at three different concentrations (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).
-
Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of the analyte and calculate the percentage recovery.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices.
1. Sample Preparation (Protein Precipitation for Plasma Samples):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Instrument: A triple quadrupole mass spectrometer coupled to a UHPLC system.
-
Column: A C18 column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for flavonoids.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific analyte and instrument.
3. Validation Parameters:
-
Follow a similar validation procedure as for HPLC-PDA, with particular attention to matrix effects, which can be assessed by comparing the response of the analyte in a standard solution to its response in a spiked blank matrix.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical methods.
Signaling Pathway
This compound is a glycoside of apigenin. Apigenin is known to modulate several key signaling pathways involved in cellular processes like inflammation and proliferation. It is plausible that this compound exerts its biological effects through similar pathways, potentially after being metabolized to its aglycone form, apigenin.[4] The diagram below illustrates the inhibitory effect of apigenin on the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of 5-O-Primeverosylapigenin in the Plant Kingdom: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 5-O-Primeverosylapigenin, a flavonoid glycoside, across different plant species. Due to the limited specific quantitative data for this compound, this guide also incorporates information on its aglycone, apigenin (B1666066), and the more extensively studied apigenin-7-O-glucoside, to provide a broader context for its distribution, analysis, and potential biological activity.
Distribution and Abundance of Apigenin and its Glycosides
While specific quantitative data for this compound is scarce, its presence has been confirmed in the genus Veronica (Speedwell). To offer a comparative perspective on the distribution of related compounds, the following table summarizes the content of apigenin and its common glycoside, apigenin-7-O-glucoside, in various plant species, primarily from the Asteraceae and Apiaceae families. These families are known to be rich sources of apigenin derivatives.
| Plant Family | Species | Plant Part | Compound | Concentration | Reference |
| Plantaginaceae | Veronica sp. | Aerial Parts | This compound | Present (quantification not specified) | |
| Asteraceae | Matricaria recutita (Chamomile) | Flowers | Apigenin-7-O-glucoside | 68% of total flavonoids | [1] |
| Apiaceae | Petroselinum crispum (Parsley) | Dried Leaves | Apigenin | ~45 mg/g | [1] |
| Apiaceae | Petroselinum crispum (Parsley) | Fresh Leaves | Apigenin | 215.5 mg/100g | [1] |
| Apiaceae | Apium graveolens (Celery) | - | Apigenin | Common source | [1] |
Note: The data presented are drawn from various studies and may not be directly comparable due to differences in analytical methods, plant varieties, and growing conditions.
Experimental Protocols for Analysis
The quantification of flavonoid glycosides like this compound is typically achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
General Protocol for Extraction and Quantification of Flavonoid Glycosides using HPLC-MS
This protocol outlines a general methodology that can be adapted for the analysis of this compound in plant matrices.
1. Sample Preparation and Extraction:
-
Grinding: Dried and powdered plant material is used to increase the surface area for efficient extraction.
-
Solvent Extraction: A suitable solvent, typically a hydroalcoholic mixture (e.g., 80% methanol (B129727) in water), is used to extract the flavonoids. The choice of solvent may need to be optimized for the specific plant material and target compound.
-
Extraction Technique: Techniques such as sonication or maceration are commonly employed to facilitate the extraction process.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure to remove the solvent.
2. Chromatographic Analysis (HPLC-MS):
-
Column: A reversed-phase C18 column is commonly used for the separation of flavonoids.
-
Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example, a gradient of water with a small percentage of formic acid (for better peak shape and ionization) and acetonitrile (B52724) or methanol.
-
Mass Spectrometry (MS) Detection: Mass spectrometry provides high sensitivity and selectivity for the identification and quantification of compounds. Electrospray ionization (ESI) is a common ionization source used for flavonoids. The mass spectrometer can be operated in full scan mode for identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a pure standard of this compound.
Potential Signaling Pathways Modulated by Apigenin Glycosides
While direct studies on the signaling pathways affected by this compound are limited, the biological activity of its aglycone, apigenin, is well-documented. It is plausible that this compound exerts its effects, at least in part, after hydrolysis to apigenin in the body. Apigenin is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
The following diagram illustrates the major signaling pathways known to be influenced by apigenin.
Key Signaling Pathways Potentially Affected:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Apigenin can inhibit components of the MAPK cascade, such as ERK, JNK, and p38, which are crucial for cell proliferation, differentiation, and stress responses.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is vital for cell survival and growth. Apigenin has been shown to inhibit PI3K and Akt, leading to the induction of apoptosis in cancer cells.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key regulator of inflammation. Apigenin can suppress the activation of NF-κB, thereby exerting anti-inflammatory effects.
Further research is necessary to elucidate the specific interactions of this compound with these and other signaling pathways, and to determine whether it possesses unique biological activities distinct from its aglycone. This guide serves as a foundational resource to stimulate and direct future investigations into this promising natural compound.
References
Target Validation of Apigenin in an Alzheimer's Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Apigenin and other natural compounds for the target validation in an in vitro Alzheimer's Disease (AD) model. The focus is on the neuroprotective and anti-inflammatory properties of these compounds, with supporting experimental data and detailed protocols to aid in research and development.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, neurofibrillary tangles, and chronic neuroinflammation. Microglia, the resident immune cells of the brain, play a crucial role in the inflammatory cascade. When activated by Aβ, microglia release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), contributing to neuronal damage. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of this inflammatory response. This guide evaluates the potential of Apigenin, a naturally occurring flavonoid, to mitigate these pathological processes and compares its efficacy with other well-studied natural compounds and current FDA-approved treatments for AD.
Compound Performance Comparison
The following tables summarize the quantitative data on the efficacy of Apigenin and alternative natural compounds in modulating key inflammatory and neuroprotective markers in in vitro models of Alzheimer's disease.
Table 1: Inhibition of Pro-inflammatory Cytokine and Nitric Oxide Production in LPS-stimulated BV-2 Microglia
| Compound | Target | Effective Concentration / IC50 | % Inhibition | Reference |
| Apigenin | TNF-α | ~5 µM | Significant | [1] |
| IL-6 | ~5 µM | Significant | [1] | |
| NO | - | - | ||
| Quercetin (B1663063) | TNF-α | 12.5 µM | ~50% | [2] |
| IL-6 | 12.5 µM | ~60% | [2] | |
| NO | 12.5 µM | ~50% | [3] | |
| Curcumin (B1669340) | TNF-α | 5 µM | Significant | [4] |
| IL-6 | 5 µM | Significant | [4] | |
| NO | 5 µM | Significant | [5] | |
| Resveratrol (B1683913) | TNF-α | 25 µM | Significant | [6][7] |
| IL-6 | 25 µM | Significant | [7] | |
| NO | 25 µM | Significant | [6] | |
| EGCG | TNF-α | 10 µM | Significant | [8] |
| IL-6 | 10 µM | Significant | [8] | |
| NO | - | - |
Table 2: Inhibition of NF-κB Activation in LPS-stimulated BV-2 Microglia
| Compound | Effective Concentration | Method | Key Findings | Reference |
| Apigenin | 10 µM | Western Blot (p-p65) | Significant reduction in NF-κB p65 phosphorylation | [9] |
| Quercetin | 30-60 µM | Western Blot (p-IκBα), Immunofluorescence (p65 nuclear translocation) | Attenuated IκBα phosphorylation and p65 nuclear translocation | [10] |
| Curcumin | 2-8 µM | Western Blot (p-p65) | Dose-dependent suppression of p65 phosphorylation | [11] |
| Resveratrol | 25 µM | Western Blot (p-IKKα, p-IκBα, p-p65) | Lowered phosphorylation of IKKα, IκBα, and NF-κB p65 | [12] |
| EGCG | 10 µM | Western Blot (p-IKK, p-NF-κB) | Decreased phosphorylation of IKK and NF-κB | [13] |
Table 3: Neuroprotection against Aβ-induced Toxicity in SH-SY5Y Neuronal Cells
| Compound | Aβ Species | Concentration | % Cell Viability Increase | Reference |
| Apigenin | Aβ25-35 (3 µM) | 1 µM | Significant | [14] |
| Quercetin | Aβ25-35 | 10-80 µM | Dose-dependent | [15] |
| Curcumin | Aβ40 | 5-20 µM | Dose-dependent | [16][17] |
| Resveratrol | Aβ oligomers | 20 µM | Significant | [18] |
| EGCG | H2O2-induced oxidative stress | 2.5 µM | Significant | [19] |
Table 4: FDA-Approved Drugs for Alzheimer's Disease
| Drug Name | Brand Name | Mechanism of Action |
| Donepezil | Aricept | Reversible acetylcholinesterase inhibitor, increasing acetylcholine (B1216132) levels in the brain. |
| Memantine | Namenda | NMDA receptor antagonist, protecting against excessive glutamate (B1630785) levels. |
| Aducanumab | Aduhelm | Monoclonal antibody that targets and removes aggregated forms of amyloid-beta. |
| Lecanemab | Leqembi | Monoclonal antibody that selectively binds to and eliminates soluble amyloid-beta protofibrils. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in neuroinflammation and the general workflows for the experimental models discussed.
Caption: Neuroinflammatory signaling pathway in microglia and points of intervention by Apigenin and its alternatives.
Caption: General experimental workflows for in vitro models of neuroinflammation and neurotoxicity.
Experimental Protocols
LPS-induced Neuroinflammation in BV-2 Microglia
This protocol is designed to assess the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Apigenin, Quercetin, etc.) dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-p65, p65, and a loading control like β-actin)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV-2 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM. Pre-treat the cells with various concentrations of the test compounds (or vehicle control, DMSO) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer for Western blot analysis.
-
-
Analysis:
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the culture supernatants according to the manufacturer's instructions.
-
Western Blot: Determine the levels of phosphorylated NF-κB p65 (p-p65) and total p65 in the cell lysates. Normalize the p-p65 levels to total p65 or a loading control.
-
Aβ-induced Neurotoxicity in SH-SY5Y Neuronal Cells
This protocol evaluates the neuroprotective effects of test compounds against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid (for differentiation, optional)
-
Amyloid-beta peptide (e.g., Aβ25-35 or Aβ1-42)
-
Test compounds (Apigenin, Quercetin, etc.) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 5-7 days.
-
Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (or vehicle control) and incubate for 1-2 hours.
-
Aβ Exposure: Add Aβ peptide to the desired final concentration to induce neurotoxicity.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Conclusion
The data presented in this guide indicate that Apigenin and other tested natural compounds exhibit significant anti-inflammatory and neuroprotective effects in in vitro models of Alzheimer's disease. They effectively reduce the production of pro-inflammatory mediators and protect neurons from Aβ-induced toxicity, primarily through the inhibition of the NF-κB signaling pathway. These findings support the further investigation of Apigenin and related flavonoids as potential therapeutic agents for Alzheimer's disease. The provided protocols and comparative data serve as a valuable resource for researchers aiming to validate these targets and develop novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol inhibits inflammatory responses via the mammalian target of rapamycin signaling pathway in cultured LPS-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol differentially modulates inflammatory responses of microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin hinders microglial activation to alleviate neurotoxicity via the interplay between NLRP3 inflammasome and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curcumin Alleviates Lipopolysaccharide (LPS)-Activated Neuroinflammation via Modulation of miR-199b-5p/IκB Kinase β (IKKβ)/Nuclear Factor Kappa B (NF-κB) Pathway in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol mitigates lipopolysaccharide- and Aβ-mediated microglial inflammation by inhibiting the TLR4/NF-κB/STAT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigallocatechin-3-Gallate Attenuates Microglial Inflammation and Neurotoxicity by Suppressing the Activation of Canonical and Noncanonical Inflammasome via TLR4/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective potential of quercetin in Alzheimer's disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective effects of curcumin in APPswe transfected SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Membrane-mediated neuroprotection by curcumin from amyloid-β-peptide-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective and anti-oxidative effects of curcumin and resveratrol on Aβ-oligomer-induced damage in the SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Findings on "5-O-Primeverosylapigenin": A Guide for Researchers
For researchers, scientists, and drug development professionals investigating the flavonoid "5-O-Primeverosylapigenin," a critical assessment of the reproducibility of published findings is essential for advancing research and development. However, a thorough review of the current scientific literature reveals a significant gap: there are no published studies detailing the biological activity or therapeutic effects of this compound. While the compound has been identified and isolated, its pharmacological profile remains uninvestigated, precluding a comparative analysis of reproducibility.
Currently, the available information on this compound is limited to its chemical identification. The compound is known to be a primeverosylapigenin that can be isolated from species of the Gentianaceae family. A notable reference is a 2018 publication by Feng C.Y., et al., in the Journal of Pharmaceutical and Biomedical Analysis, which focuses on the determination and quantification of various xanthones and flavonoids, including by inference this compound, within methanol (B129727) extracts of three Gentianaceae species. This foundational work, however, does not extend to the exploration of the compound's biological effects.
The Challenge of Reproducibility in Phytochemical Research
The absence of initial findings for this compound highlights a broader challenge within the study of natural compounds. The reproducibility of phytochemical research can be influenced by a multitude of factors, from the initial collection of plant material to the final analytical methods employed.
A diagram illustrating the logical workflow for assessing reproducibility in phytochemical research is presented below. This workflow underscores the necessary preceding steps of isolation, characterization, and initial biological screening, which are currently absent for this compound.
A Comparative Guide to the Bioactivity of Natural Apigenin Glycosides and Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of natural apigenin (B1666066) forms and their synthetic derivatives, supported by experimental data. While the specific natural glycoside 5-O-Primeverosylapigenin is of interest, publicly available bioactivity data for this compound is limited. Therefore, this guide will focus on the well-studied parent compound, apigenin, its common natural glycosides, and a series of synthetic derivatives to elucidate the principles of structure-activity relationships and the impact of chemical modification on therapeutic potential.
Apigenin, a naturally occurring flavone, is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] However, its therapeutic application is often hampered by poor water solubility and low bioavailability.[1] To overcome these limitations, researchers have developed numerous synthetic derivatives, aiming to enhance both pharmacokinetic properties and biological efficacy.[1][2] This guide examines quantitative data from antibacterial and antiproliferative assays to compare these compounds directly.
Quantitative Bioactivity Data
The following tables summarize the antibacterial and antiproliferative activities of the parent compound apigenin against a series of synthetic derivatives. The synthetic derivatives, developed by linking alkyl amine moieties to the C-7 position of the apigenin ring via 2-carbon or 3-carbon spacers, demonstrate significantly enhanced bioactivity.[3]
Table 1: Antibacterial Activity (MIC, µg/mL) of Apigenin vs. Synthetic Derivatives
The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method. Lower values indicate greater antibacterial potency. Data shows that synthetic derivatives, particularly those containing N-heterocyclic rings (e.g., 3i , 4i ), possess markedly improved antibacterial activity compared to the parent apigenin.[3]
| Compound | S. aureus (ATCC 25923) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| Apigenin (Parent) | 31.25 | 31.25 | 62.5 | 62.5 |
| Derivative 3a | 7.81 | 7.81 | 31.25 | 15.63 |
| Derivative 3d | 7.81 | 7.81 | 15.63 | 7.81 |
| Derivative 3i | 3.91 | 3.91 | 7.81 | 7.81 |
| Derivative 4a | 7.81 | 15.63 | 31.25 | 15.63 |
| Derivative 4d | 7.81 | 7.81 | 15.63 | 7.81 |
| Derivative 4i | 1.95 | 3.91 | 3.91 | 3.91 |
| Tetracycline (Control) | 1.95 | 3.91 | 3.91 | 3.91 |
Data sourced from Wang, et al. (2016).[3]
Table 2: Antiproliferative Activity (IC₅₀, µg/mL) of Apigenin vs. Synthetic Derivatives
The half-maximal inhibitory concentration (IC₅₀) was determined by MTT assay after 72 hours of treatment. Lower values indicate greater cytotoxicity against cancer cells. Synthetic derivatives, especially compound 4j , showed superior antiproliferative activity across multiple cell lines compared to apigenin.[3]
| Compound | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | MCF-7 (Breast) |
| Apigenin (Parent) | >100 | >100 | >100 | >100 |
| Derivative 3a | 80 | 69 | 82 | 87 |
| Derivative 3j | 22 | 17 | 25 | 23 |
| Derivative 4a | 73 | 62 | 75 | 81 |
| Derivative 4j | 20 | 15 | 21 | 20 |
| Cisplatin (Control) | 8.5 | 9.2 | 10.5 | 11.2 |
Data sourced from Wang, et al. (2016).[3]
In comparison, studies on natural apigenin glycosides show varied activity. For instance, apigenin C-glucosides like isovitexin (B1672635) have demonstrated better anti-inflammatory activity than O-glucosides.[4] However, direct comparison of potency is challenging as data often originates from different studies using varied protocols. For example, some studies report MIC values for apigenin against S. aureus between 500-1000 µg/mL, significantly higher than the values in the comparative study above, highlighting the variability in experimental conditions.[5]
Signaling Pathways and Mechanisms
Apigenin and its derivatives exert their effects by modulating various cellular signaling pathways. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines. Studies have shown that apigenin glycosides can inhibit this pathway, thereby reducing inflammation.[4]
The development and testing of novel derivatives follow a structured workflow to ensure systematic evaluation of their biological potential.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the test bacteria from an agar (B569324) plate.
-
Transfer colonies into a tube containing 4-5 mL of a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate the broth at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension with broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Use a 96-well microtiter plate. Add 100 µL of sterile broth to each well.
-
Dissolve the test compounds (apigenin, derivatives) in DMSO to create a stock solution.
-
Add 100 µL of the stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard 100 µL from the last well.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Protocol 2: MTT Assay for Antiproliferative Activity (IC₅₀)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, HeLa) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Conclusion
The experimental data clearly indicates that synthetic modification of the apigenin scaffold is a highly effective strategy for enhancing its therapeutic potential. Specifically, the addition of N-heterocyclic moieties via alkyl spacers at the C-7 position can dramatically increase both antibacterial and antiproliferative activities, with some derivatives showing potency comparable to established therapeutic agents like tetracycline.[3] While natural apigenin glycosides possess inherent biological activities, particularly in anti-inflammation, synthetic derivatives offer a promising avenue for developing novel drug candidates with improved efficacy and optimized pharmacokinetic profiles, addressing the core limitations of the natural compound. Future research should focus on direct, parallel comparisons of optimized synthetic derivatives with a broader range of natural glycosides to further refine structure-activity relationship models.
References
- 1. The synthesis and bioactivity of apigenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF SUBSTITUTED APIGENIN DERIVATIVES [zenodo.org]
- 3. Synthesis and Biological Evaluation of Apigenin Derivatives as Antibacterial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammation Activity Evaluation of Apigenin-O-Glycosides and Apigenin-C-Glycosides [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-cancer activities of apigenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-O-Primeverosylapigenin
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-O-Primeverosylapigenin, a flavonoid glycoside, to maintain a safe laboratory environment and ensure regulatory compliance.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Procedures
The primary method for disposing of this compound and associated waste is through your institution's hazardous waste management program.
Step 1: Waste Segregation
Proper segregation of waste is critical to prevent dangerous chemical reactions and to facilitate proper disposal.
-
Solid Waste:
-
Place unused or expired this compound powder, contaminated weigh boats, and contaminated personal protective equipment (e.g., gloves, disposable lab coats) into a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[1]
-
-
Liquid Waste:
-
Sharps Waste:
-
Any sharps contaminated with this compound (e.g., needles, Pasteur pipettes, broken glass) must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.[2]
-
Step 2: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Keep liquid waste containers in secondary containment to prevent spills.
Step 3: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Decontamination of Glassware and Equipment
Properly decontaminating laboratory equipment that has come into contact with this compound is essential to prevent cross-contamination and ensure safety.
Decontamination Protocol:
| Step | Procedure |
| 1. Initial Rinse | Rinse glassware and equipment with an appropriate solvent (e.g., ethanol (B145695) or methanol) to remove the majority of the compound. Collect this rinsate as hazardous liquid waste. |
| 2. Washing | Wash the rinsed items with warm, soapy water.[3] |
| 3. Final Rinse | Rinse thoroughly with deionized water. |
| 4. Drying | Allow to air dry or use an oven as appropriate. |
For equipment that cannot be easily rinsed, such as centrifuges or shakers, wipe the surfaces with a cloth dampened with a suitable solvent, followed by a wipe with soapy water and then a final wipe with a clean, damp cloth.[4] All wipes should be disposed of as solid hazardous waste.
Experimental Workflow for Disposal
Caption: Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling 5-O-Primeverosylapigenin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 5-O-Primeverosylapigenin, a flavonoid glycoside.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment. The compound is toxic if swallowed, harmful in contact with skin or if inhaled, may cause an allergic skin reaction, and causes serious eye irritation. It is also suspected of causing genetic defects and cancer and is very toxic to aquatic life with long-lasting effects.
| Hazard Statement | GHS Classification |
| Toxic if swallowed | Acute toxicity, Oral (Category 3) |
| Harmful in contact with skin or if inhaled | Acute toxicity, Dermal & Inhalation (Category 4) |
| May cause an allergic skin reaction | Skin sensitization (Category 1) |
| Causes serious eye irritation | Eye irritation (Category 2A) |
| Suspected of causing genetic defects | Germ cell mutagenicity (Category 2) |
| Suspected of causing cancer | Carcinogenicity (Category 2) |
| Very toxic to aquatic life with long lasting effects | Acute & Chronic aquatic hazard (Category 1) |
Source: Sigma-Aldrich Safety Data Sheet
Based on these hazards, the following personal protective equipment is mandatory when handling this compound.
| Personal Protective Equipment (PPE) | Specifications and Use |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1][2] Ensure they meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Skin Protection | Wear protective gloves (e.g., nitrile gloves) and clothing to prevent skin exposure.[4] A lab coat should be worn and buttoned.[1] |
| Respiratory Protection | Required when dusts are generated. Use a respirator with a particle filter. Ensure the mask fits comfortably and air is drawn through the filter.[4] |
| Body Protection | Wear a protective spray suit or apron, especially during mixing.[4] Choose chemical-resistant materials. |
Operational Plan for Handling
A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.
1. Preparation and Engineering Controls:
-
Obtain and read the Safety Data Sheet (SDS) thoroughly before use.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
-
Keep the container tightly closed when not in use.
2. Handling the Compound:
-
Avoid breathing dust. Do not inhale the substance or mixture.
-
Wear the mandatory PPE as detailed in the table above.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
3. In Case of Exposure:
-
If inhaled: Move the person to fresh air. If breathing has stopped, apply artificial respiration. Immediately call a physician.
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water. Consult a physician if irritation or a rash occurs.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.
-
If swallowed: Rinse mouth and give water to drink (at most two glasses). Seek medical advice immediately.
4. Storage:
-
Store in a dry, well-ventilated place.
-
Keep the container tightly closed and locked up or in an area accessible only to qualified or authorized personnel.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.
1. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
The label should include "Hazardous Waste" and the chemical name.[5]
-
Do not mix with other waste streams.
2. Disposal Procedure:
-
Dispose of contents and the container to an approved waste disposal plant.[3]
-
Follow all federal, state, and local environmental regulations.
-
If a take-back program is not available, the substance can be mixed with an inert material like sand or vermiculite, placed in a sealed container, and disposed of in the trash.[6][7] However, given its high toxicity to aquatic life, disposal through a licensed professional waste disposal service is the recommended route.
-
Avoid releasing the substance into the environment. Spills should be collected to prevent them from entering drains or water systems.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. PPE [growsafe.co.nz]
- 5. benchchem.com [benchchem.com]
- 6. Medicine: Proper Disposal [nationwidechildrens.org]
- 7. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
